molecular formula C8H11NO2 B3374056 1-propyl-1H-pyrrole-2-carboxylic acid CAS No. 1017031-23-0

1-propyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B3374056
CAS No.: 1017031-23-0
M. Wt: 153.18 g/mol
InChI Key: UZNOGUIVJCIQGE-UHFFFAOYSA-N
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Description

Significance of Pyrrole (B145914) Scaffolds in Organic Chemistry and Chemical Biology

The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in the fields of organic chemistry and chemical biology. Its unique electronic properties and structural versatility make it an indispensable component in a vast array of biologically active natural products and synthetic pharmaceuticals. rsc.orgnih.gov The pyrrole ring system is a key structural motif in many natural and synthetic compounds with diverse biological activities, including antibacterial, antiviral, and anticancer properties. nih.gov This has led to sustained interest in developing efficient synthetic methods for creating functionalized pyrrole derivatives. The ability to introduce a variety of substituents onto the pyrrole ring allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial in the design of new therapeutic agents and functional materials.

Historical Context of Pyrrole-2-Carboxylic Acid Derivatives

The synthesis of pyrrole derivatives has a rich history dating back to the 19th century. Two of the most foundational methods for constructing the pyrrole ring are the Paal-Knorr synthesis and the Clauson-Kaas reaction.

The Paal-Knorr synthesis , first reported in 1884, involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to yield a substituted pyrrole. wikipedia.orgalfa-chemistry.com This method has been widely used due to its reliability and the accessibility of the starting materials. wikipedia.org

The Clauson-Kaas reaction , discovered in 1952, provides a route to N-substituted pyrroles through the reaction of a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. nih.govbeilstein-journals.orgchem-station.com This reaction has proven to be a versatile tool for the synthesis of a wide range of N-substituted pyrroles. nih.govbeilstein-journals.org

These classical methods laid the groundwork for the development of more advanced and efficient synthetic strategies for producing pyrrole-2-carboxylic acid derivatives, catering to the increasing demand for these compounds in various research areas.

Scope and Research Focus on 1-Propyl-1H-pyrrole-2-carboxylic Acid

While the broader class of N-substituted pyrrole-2-carboxylic acids has been extensively studied, the specific compound This compound has a more limited presence in readily available scientific literature. Its fundamental chemical properties are cataloged, but detailed research findings are scarce.

Below is a table summarizing the basic chemical data for this compound:

PropertyValue
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
CAS Number 1017031-23-0
Canonical SMILES CCCN1C=CC=C1C(=O)O
InChI Key UZNOGUIVJCIQGE-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

The research focus on analogous N-alkyl pyrrole-2-carboxylic acids suggests potential applications in medicinal chemistry and materials science. For instance, derivatives of pyrrole-2-carboxylic acid have been investigated for their antibacterial and antiproliferative activities. mdpi.comvlifesciences.com The synthesis of N-substituted pyrrole carboxylic acid derivatives from bio-based resources is also an area of active investigation, highlighting a move towards more sustainable chemical processes. acs.orgresearchgate.net While direct research on this compound is not widely published, its structural similarity to other bioactive N-alkyl pyrrole derivatives suggests it could be a target for future investigation in these fields.

Overview of Advanced Methodologies in Pyrrole Chemistry Research

Modern organic synthesis has seen the advent of numerous advanced methodologies for the construction of pyrrole rings, moving beyond the classical Paal-Knorr and Clauson-Kaas reactions. These newer methods often offer improved efficiency, milder reaction conditions, and greater functional group tolerance.

Recent advancements include the use of various catalysts to promote pyrrole synthesis. For example, iron(III) chloride has been used as a catalyst for the Paal-Knorr condensation in water, providing an environmentally friendly approach. organic-chemistry.org Other research has explored the use of magnesium iodide etherate and scandium triflate as catalysts in Clauson-Kaas type syntheses. nih.gov

Furthermore, sustainable and green chemistry principles are increasingly being applied to pyrrole synthesis. This includes the use of water as a solvent, microwave-assisted reactions, and the development of one-pot procedures that reduce waste and energy consumption. nih.govbeilstein-journals.org The synthesis of N-substituted pyrrole carboxylic acid derivatives from renewable feedstocks like 3-hydroxy-2-pyrones is another example of this trend. acs.orgresearchgate.net These advanced methodologies are crucial for the continued exploration and application of pyrrole-based compounds in science and technology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-propylpyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h3-4,6H,2,5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNOGUIVJCIQGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 1 Propyl 1h Pyrrole 2 Carboxylic Acid

Direct Synthesis Approaches for 1-Propyl-1H-pyrrole-2-carboxylic Acid

Direct synthetic routes aim to construct the this compound molecule through key bond-forming reactions that define the core structure in one or a few steps.

Cyclization Reactions and Annulation Strategies

The Paal-Knorr synthesis is a cornerstone in pyrrole (B145914) chemistry, involving the condensation of a 1,4-dicarbonyl compound with a primary amine. alfa-chemistry.comwikipedia.orgorganic-chemistry.org To synthesize this compound directly via this method, a 1,4-dicarbonyl compound bearing a carboxylic acid or a protected carboxylate group at the appropriate position would be required to react with propylamine (B44156).

The general mechanism involves the initial formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring. organic-chemistry.org The reaction is typically conducted under neutral or weakly acidic conditions, as strongly acidic environments can favor the formation of furan (B31954) byproducts. organic-chemistry.orgrgmcet.edu.in

A plausible, though not explicitly documented, precursor for this specific synthesis would be a compound like 2-oxosuccinic acid aldehyde (a 1,4-dicarbonyl compound with a carboxylic acid moiety). The reaction would proceed as depicted in the following theoretical scheme:

Reactant 1Reactant 2ConditionsProduct
2-oxosuccinic acid aldehydePropylamineWeakly acidic (e.g., acetic acid)This compound

This table represents a theoretical application of the Paal-Knorr synthesis for the target compound.

N-Alkylation Protocols for Pyrrole-2-carboxylic Acid

Direct N-alkylation of pyrrole-2-carboxylic acid presents a straightforward approach to introducing the propyl group. This method relies on the deprotonation of the pyrrole nitrogen, which is acidic, followed by nucleophilic attack on an alkylating agent. The presence of the carboxylic acid group, however, complicates this process as it is more acidic than the N-H of the pyrrole ring. Therefore, a suitable base must be used to deprotonate the pyrrole nitrogen, potentially requiring the use of a di-anion intermediate where both the carboxylic acid and the pyrrole nitrogen are deprotonated.

The general reaction involves treating pyrrole-2-carboxylic acid with a base, such as sodium hydride or potassium carbonate, followed by the addition of a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). organic-chemistry.org The use of ionic liquids as solvents has also been shown to promote highly regioselective N-alkylation of pyrroles. organic-chemistry.org

Starting MaterialReagentsGeneral ConditionsProduct
Pyrrole-2-carboxylic acid1. Base (e.g., NaH, K₂CO₃) 2. Propyl halide (e.g., n-propyl bromide)Aprotic solvent (e.g., DMF, THF)This compound

This table outlines the general conditions for the direct N-alkylation of pyrrole-2-carboxylic acid.

Carboxylation of N-Propylpyrroles

The introduction of a carboxyl group onto a pre-formed 1-propylpyrrole ring is another direct synthetic strategy. The carboxylation of pyrrole itself is a known transformation. wikipedia.org This can be achieved through various methods, including the Kolbe-Schmitt reaction (using CO₂ under pressure with a phenoxide-like salt) or by using stronger organometallic reagents to deprotonate the pyrrole ring followed by quenching with carbon dioxide.

For 1-propylpyrrole, the challenge lies in achieving regioselective carboxylation at the C2 position. The N-propyl group may influence the electronic distribution and steric accessibility of the pyrrole ring. A common approach for carboxylation of aromatic heterocycles involves lithiation at the desired position followed by reaction with dry ice (solid CO₂).

The proposed reaction sequence would be:

Deprotonation: Treatment of 1-propylpyrrole with a strong base like n-butyllithium (n-BuLi) in an aprotic solvent at low temperatures to generate the 2-lithiated intermediate.

Carboxylation: Quenching the lithiated species with an excess of solid carbon dioxide.

Acidification: Workup with aqueous acid to protonate the resulting carboxylate salt.

Indirect Synthesis via Precursors and Functional Group Transformations

Indirect methods involve the synthesis of a derivative of this compound, such as an ester or an amide, followed by a final functional group transformation to yield the desired carboxylic acid.

Ester and Amide Precursors in the Synthesis of this compound

A widely used and versatile indirect route involves the synthesis of an ester, typically the ethyl or methyl ester, of the target carboxylic acid, followed by hydrolysis.

Synthesis via Ester Precursor: The synthesis of ethyl 1-propyl-1H-pyrrole-2-carboxylate can be readily achieved by the N-alkylation of commercially available ethyl 1H-pyrrole-2-carboxylate. nih.gov This alkylation is generally more straightforward than the direct alkylation of the carboxylic acid, as only the pyrrole nitrogen needs to be deprotonated.

The subsequent hydrolysis of the ester to the carboxylic acid is a standard transformation. mnstate.edu This can be accomplished under either acidic or basic conditions. Basic hydrolysis (saponification), using a base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, is often preferred as it is typically an irreversible process that drives the reaction to completion, forming the carboxylate salt. mnstate.edunih.gov A final acidification step liberates the free carboxylic acid. mnstate.edunih.gov

Reaction StepStarting MaterialReagents and ConditionsIntermediate/Product
N-Alkylation Ethyl 1H-pyrrole-2-carboxylate1. Base (e.g., NaH) 2. Propyl halide (e.g., n-propyl bromide) in DMFEthyl 1-propyl-1H-pyrrole-2-carboxylate
Hydrolysis Ethyl 1-propyl-1H-pyrrole-2-carboxylate1. NaOH(aq) or KOH(aq), heat 2. HCl(aq)This compound

This table details a two-step synthesis of the target compound via an ester precursor.

Synthesis via Amide Precursor: Similarly, a 1-propyl-1H-pyrrole-2-carboxamide can serve as a precursor. The synthesis of N-substituted pyrrole-2-carboxamides has been reported, for instance, by coupling the corresponding carboxylic acid with an amine. nih.gov In this case, this compound would be reacted with an amine, or more logically for the synthesis of the target acid, this compound chloride (formed from the acid and a chlorinating agent like thionyl chloride) would be reacted with propylamine to form N,1-dipropyl-1H-pyrrole-2-carboxamide. sunderland.ac.uk

The more relevant pathway for the synthesis of the target acid would involve the hydrolysis of a simpler amide, such as 1-propyl-1H-pyrrole-2-carboxamide. This amide could be synthesized by activating pyrrole-2-carboxylic acid and reacting it with ammonia (B1221849), followed by N-propylation. However, a more direct route to the target acid is through the hydrolysis of the corresponding ester.

Oxidative Pathways to Pyrrole Carboxylic Acids

Oxidative methods can be employed to convert a pyrrole with an appropriate substituent at the 2-position into a carboxylic acid.

One plausible precursor for this pathway is 1-propyl-2-methyl-1H-pyrrole. The oxidation of a methyl group on an aromatic ring to a carboxylic acid is a common transformation. organic-chemistry.org Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic or basic conditions are often used for this purpose. The reaction conditions must be carefully controlled to avoid degradation of the pyrrole ring, which is sensitive to strong oxidizing agents.

Another potential precursor is 1-propyl-1H-pyrrole-2-carbaldehyde. The oxidation of an aldehyde to a carboxylic acid is a high-yielding and generally mild reaction. msu.edu Common oxidizing agents for this transformation include:

Potassium permanganate (KMnO₄)

Chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent)

Silver(I) oxide (Ag₂O) or Tollens' reagent ([Ag(NH₃)₂]⁺)

Sodium chlorite (B76162) (NaClO₂) in the presence of a chlorine scavenger

The synthesis of pyrrole-2-carbaldehydes can be achieved through methods such as the Vilsmeier-Haack reaction on 1-propylpyrrole or through more recent copper-catalyzed oxidative annulation methods. organic-chemistry.org

PrecursorOxidizing AgentGeneral ConditionsProduct
1-Propyl-2-methyl-1H-pyrroleKMnO₄Basic solution, heatThis compound
1-Propyl-1H-pyrrole-2-carbaldehydeAg₂O or NaClO₂Mild conditionsThis compound

This table summarizes potential oxidative pathways to the target compound.

Decarboxylation and Recarboxylation Strategies

The synthesis and modification of the pyrrole-2-carboxylic acid scaffold can be achieved through strategic decarboxylation and recarboxylation reactions. The decarboxylation of pyrrole-2-carboxylic acid is subject to acid catalysis, particularly in strongly acidic solutions. nih.gov The mechanism does not proceed via the direct formation of CO2 but through an associative pathway involving the addition of water to the carboxyl group of the protonated reactant. nih.gov This leads to the formation of protonated carbonic acid, which then dissociates into water and carbon dioxide. nih.gov Theoretical studies using DFT calculations support this mechanism, indicating that with the assistance of H₃O⁺, the energy barrier for the C-C bond rupture is significantly lowered.

Conversely, recarboxylation strategies offer a direct route to introduce the carboxylic acid moiety onto the pyrrole ring. A notable example is the enzymatic carboxylation of pyrrole. The enzyme pyrrole-2-carboxylate decarboxylase, isolated from Bacillus megaterium, has been shown to catalyze the reversible reaction, fixing CO₂ to the pyrrole ring to form pyrrole-2-carboxylate. nih.govacs.org This biocatalytic approach is highly specific and operates under mild conditions. Research has demonstrated that the efficiency of this enzymatic carboxylation can be significantly enhanced by altering the reaction medium. For instance, converting pyrrole to pyrrole-2-carboxylate using cells of Bacillus megaterium in supercritical CO₂ resulted in a 12-fold higher yield compared to the reaction under atmospheric pressure. acs.orgnih.gov This highlights a promising method for efficient recarboxylation.

Another biocatalytic strategy involves a two-enzyme cascade. The UbiD-type decarboxylase from Pseudomonas aeruginosa coupled with a carboxylic acid reductase (CAR) can achieve the carboxylation of pyrrole. thieme-connect.de This system facilitates CO₂ fixation at near-ambient conditions to produce the corresponding aldehyde, which is a precursor to the carboxylic acid. thieme-connect.de

StrategyReagents/CatalystKey Features
Acid-Catalyzed Decarboxylation Strong Acid (e.g., HCl, HClO₄)Proceeds via an associative mechanism with water addition. nih.gov
Enzymatic Recarboxylation Pyrrole-2-carboxylate decarboxylase (Bacillus megaterium)Reversible reaction, fixes CO₂ directly onto the pyrrole ring. nih.govacs.org
Enhanced Enzymatic Recarboxylation Bacillus megaterium cells in supercritical CO₂Yield is significantly increased compared to atmospheric pressure. acs.orgnih.gov
Enzymatic CO₂ Fixation UbiD-type decarboxylase and Carboxylic Acid Reductase (CAR)One-pot biocatalytic cascade for pyrrole carboxylation. thieme-connect.de

Transition Metal-Catalyzed Synthetic Routes for Pyrrole-2-carboxylates

Transition metal catalysis provides powerful and versatile methods for constructing the pyrrole ring with a carboxylate group at the C2 position. These methods often exhibit high efficiency and functional group tolerance.

One-pot syntheses are particularly attractive for their step economy. An efficient one-pot method for preparing pyrrole-2-carboxylates involves the reaction of chalcones with glycine (B1666218) esters, where an electrocyclic ring closure is the key step. rsc.org The resulting 3,4-dihydro-2H-pyrrole intermediates are then oxidized to the aromatic pyrrole using a catalytic amount of copper(II) with air as the terminal oxidant. rsc.org Iron-containing catalysts have also been successfully employed for the synthesis of alkyl 1H-pyrrole-2-carboxylates in quantitative yields through the reaction of 1H-pyrrole with carbon tetrachloride and various aliphatic alcohols.

Palladium catalysis is also a cornerstone of modern pyrrole synthesis. A Pd(II)-catalyzed oxidative three-component cascade reaction of amines, alkyne esters, and alkenes provides a direct pathway to 2,3,4-trisubstituted pyrroles. acs.org By carefully selecting the starting materials, this method can be adapted for the synthesis of pyrrole-2-carboxylates. Similarly, ruthenium-catalyzed multicomponent reactions offer a general and highly regioselective route to substituted pyrroles, including those with ester functionalities. researchgate.net

Ligand Design and Catalyst Optimization in Cycloaddition Reactions

The outcome of transition metal-catalyzed cycloaddition reactions is highly dependent on the ligand coordinated to the metal center. Ligand design is therefore a critical aspect of catalyst optimization to control reactivity and selectivity.

In nickel-catalyzed cycloaddition reactions, the use of N-heterocyclic carbene (NHC) ligands has been shown to significantly enhance catalytic activity. Sterically hindered and electron-donating NHC ligands improve the substrate scope and allow for milder reaction conditions in the synthesis of various heterocycles, a principle applicable to pyrrole formation. These advanced Ni/NHC systems can promote challenging hetero-oxidative coupling steps, which are crucial in cycloadditions involving components like nitriles to form pyridine (B92270) rings, a strategy that shares mechanistic features with certain pyrrole syntheses.

For cobalt-catalyzed multicomponent synthesis of pyrroles, a catalyst bearing a redox-active 2-(phenyldiazenyl)-1,10-phenanthroline ligand has been developed. Mechanistic studies revealed a synergistic effect between the cobalt center and the ligand, which is essential for the catalytic cycle that involves alcohol dehydrogenation as a key step. The choice of ligand can also be used to switch the regioselectivity of a reaction.

Catalyst SystemLigand TypeRole of Ligand/Catalyst FeatureRelevant Reaction
Ni(COD)₂ N-Heterocyclic Carbene (NHC)Increases nucleophilicity of Ni, enhances reactivity, allows milder conditions.[2+2+2] Cycloaddition
[CoII₂(Lᵃ)₂Cl₂] Redox-active phenanthrolineSynergistic involvement in the catalytic cycle, facilitates alcohol dehydrogenation.Multicomponent Pyrrole Synthesis
[Ru(p-cymene)Cl₂]₂ XantphosControls regioselectivity in multicomponent reactions. researchgate.netThree-component Pyrrole Synthesis

Regioselectivity and Stereoselectivity in Metal-Catalyzed Pyrrole Synthesis

Controlling the regiochemistry of pyrrole formation is paramount to selectively synthesize 2-substituted isomers like this compound. Metal catalysts and their ligand spheres play a pivotal role in directing the assembly of substrates.

A general and highly regioselective synthesis of substituted pyrroles can be achieved through the metal-catalyzed or spontaneous cycloisomerization of (Z)-(2-en-4-ynyl)amines. The choice of metal catalyst was found to be crucial for regiocontrol; CuCl₂ was an excellent catalyst for substrates substituted at the C-3 position, whereas palladium complexes were superior for C-3 unsubstituted enynamines. In other systems, metal control can be used to completely switch the outcome of a reaction. For example, a switchable synthesis of substituted imidazoles or pyrroles from 2H-azirines was achieved by selecting either a palladium or silver catalyst, respectively, with the silver-catalyzed pathway proceeding via a [3+2] cycloannulation to afford highly functionalized pyrroles with good regioselectivity.

Stereoselectivity is also a key consideration, particularly in the synthesis of complex molecules containing a pyrrole core. While the aromatic pyrrole ring itself is planar, stereocenters can be introduced in its precursors. An organocatalytic, enantioselective [6+2] cycloaddition of 2-methide-2H-pyrroles with aldehydes, catalyzed by a chiral BINOL-derived phosphoric acid, provides access to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols with high enantio- and diastereoselectivity. Such strategies, which generate stereocenters with high fidelity, are crucial for the synthesis of chiral pyrrole-containing targets.

[3+2], [4+1], and [2+2+1] Cycloaddition Methodologies for Pyrrole Skeletons

Cycloaddition reactions are among the most powerful tools for constructing the pyrrole skeleton, offering convergent and atom-economical pathways.

[3+2] Cycloaddition: This is a widely used strategy for pyrrole synthesis. A novel photocatalytic [3+2] annulation using N-aryl glycinates and electron-deficient alkenes provides an efficient method for constructing polysubstituted pyrroles under mild, redox-neutral conditions. Another approach involves a transition-metal-free, base-promoted [3+2] cycloaddition of β-chlorovinyl aldehydes with isocyanides. These methods offer high functional group tolerance and are often operationally simple.

[4+1] Cycloaddition: This strategy involves the combination of a four-atom component with a one-atom component. A metal-free formal [4+1] cycloaddition has been developed for the synthesis of substituted pyrroles from allyl ketones and primary amines. nih.govthieme-connect.de The reaction is activated by dimethyl(methylthio)sulfonium (B1224233) trifluoromethanesulfonate (B1224126) and proceeds through an internal condensation and aromatization sequence. thieme-connect.de Another example is the AlCl₃-catalyzed [4+1] cycloaddition of α,β-unsaturated imidoyl cyanides with isocyanides, which yields polysubstituted 2-amino-5-cyanopyrroles. acs.org

[2+2+1] Cycloaddition: This methodology constructs the pyrrole ring from two alkyne units and a nitrogen source. A titanium-catalyzed [2+2+1] multicomponent reaction involving the heterocoupling of two different alkynes with an imine provides a single-step synthesis of highly substituted pyrroles. This method has been successfully applied to generate 2-boryl or 2-stannyl substituted pyrroles, which can be further functionalized via cross-coupling reactions to introduce additional diversity.

Sustainable and Bio-Inspired Synthetic Approaches

In line with the principles of green chemistry, significant efforts have been directed towards developing sustainable and bio-inspired routes to pyrrole-2-carboxylic acids. These approaches often utilize renewable resources and environmentally benign catalysts.

An important sustainable strategy involves the use of 3-hydroxy-2-pyrones, which can be derived from renewable sources, as masked 1,4-dicarbonyl compounds. acs.org Their reaction with primary amines, such as propylamine, can be performed under solvent-free conditions at moderate temperatures (50–75 °C) or in basic water-methanol solutions at room temperature to afford N-substituted pyrrole carboxylic acid derivatives. acs.org Enzymatic catalysis also represents a key sustainable method. The polymerization of pyrrole-2-carboxylic acid has been initiated using hydrogen peroxide generated in situ by the glucose oxidase (GOx) catalyzed oxidation of glucose, demonstrating an environmentally friendly synthetic route.

Utilizing Bio-based Feedstocks for Pyrrole-2-carboxylic Acid Synthesis

The direct synthesis of pyrrole-2-carboxylic acid from abundant biomass is a highly desirable goal for sustainable chemical production. Automated route-searching tools have identified novel and promising pathways from bio-based feedstocks.

A particularly effective route involves the reaction of D-glucosamine (derivable from chitin) with pyruvic acid (derivable from cellulose (B213188) via glucose). This strategy combines two different bio-feedstock bases to construct the target molecule. The optimized conditions for this reaction, using LiOH in water, resulted in a 50% yield of pyrrole-2-carboxylic acid (PCA). The biosynthesis of pyrrole-2-carbaldehyde, a direct precursor to the acid, has also been achieved via enzymatic CO₂ fixation from pyrrole, itself obtainable from biomass. thieme-connect.de Furthermore, the Maillard reaction, the condensation of amino acids with reducing sugars like glucose, is a known route to N-substituted pyrrole-2-carbaldehydes, which can be subsequently oxidized to the corresponding carboxylic acids.

Feedstock OriginPrecursorsProductKey Features
Chitin & Cellulose D-Glucosamine & Pyruvic AcidPyrrole-2-carboxylic acid (PCA)Combines two different bio-feedstocks; 50% yield achieved.
Biomass (general) Pyrrole & CO₂Pyrrole-2-carbaldehydeEnzymatic CO₂ fixation using UbiD/CAR enzyme cascade. thieme-connect.de
Carbohydrates & Amino Acids Glucose & Primary AminesN-substituted pyrrole-2-carbaldehydesMaillard reaction followed by oxidation to the carboxylic acid.
Renewable Sources 3-Hydroxy-2-pyrones & Primary AminesN-alkyl pyrrole carboxylic acidsSolvent-free or aqueous conditions, mild temperatures. acs.org

Enzymatic Catalysis in Pyrrole Derivatization

The application of enzymes in organic synthesis offers high selectivity and mild reaction conditions, presenting an attractive alternative to conventional chemical methods. In the context of pyrrole derivatives, enzymatic catalysis is primarily employed for the modification and derivatization of the pyrrole core structure rather than the de novo synthesis of the N-propylated acid itself.

Researchers have successfully employed a chemo-enzymatic strategy for synthesizing substituted pyrroles, which represents a biocatalytic equivalent of the classic Knorr pyrrole synthesis. nih.gov This method utilizes a transaminase (ATA) to facilitate the crucial amination of ketone precursors. nih.gov For instance, the selective amination of α-diketones in the presence of β-keto esters can yield substituted pyrroles, demonstrating the potential for enzymatic reactions to construct the core heterocycle. nih.gov

Another significant area of enzymatic derivatization is the synthesis of pyrrole esters through transesterification. Studies have optimized conditions for this reaction using lipases. In one such study, Novozym 435 was identified as a highly efficient catalyst for the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols. researchgate.net The optimization of reaction parameters is crucial for maximizing yield, as demonstrated by the systematic investigation of temperature, catalyst loading, and reaction time. researchgate.net For example, the yield of benzyl (B1604629) 1H-pyrrole-2-carboxylate was found to increase significantly when the temperature was raised from 40°C to 50°C. researchgate.net

Table 1: Optimized Conditions for Enzymatic Synthesis of Benzyl 1H-pyrrole-2-carboxylate
ParameterOptimal ConditionResulting Yield
Lipase Novozym 43592%
Solvent n-Hexane-
Substrate Molar Ratio 5:1 (methyl 1H-pyrrole-2-carboxylate / benzyl alcohol)-
Temperature 50 °C-
Reaction Time 24 h-
Stirrer Speed 150 rpm-
Data sourced from a study on the enzymatic synthesis of novel pyrrole esters. researchgate.net

Furthermore, enzymes have been used for the polymerization of pyrrole-2-carboxylic acid (PCPy). rsc.org An environmentally friendly process has been proposed using glucose oxidase (GOx) to initiate the polymerization, with the reaction rate being notably faster than chemical oxidative methods. rsc.org Carboxylic acid reductases (CARs) have also been identified that are capable of reducing pyrrole-2-carboxylic acid to its corresponding aldehyde, showcasing another avenue for enzymatic modification of the carboxyl group.

Automated Route Search and Retrosynthetic Analysis for Novel Pathways

Modern drug discovery and chemical synthesis are increasingly benefiting from computational tools that can predict and design synthetic pathways. Automated route searching and retrosynthetic analysis allow chemists to navigate vast reaction networks to identify novel and efficient routes to target molecules, including those built from sustainable feedstocks.

A notable application of this technology was the discovery of a new synthetic pathway for pyrrole-2-carboxylic acid (PCA), the parent compound of the title molecule, using substrates derived from cellulose and chitin. researchgate.net A protocol was developed to analyze large chemical reaction databases to identify potential transformations that could link various bio-based platform molecules. researchgate.netrsc.org

This automated search shortlisted several promising routes, identifying the reaction between D-glucosamine (derivable from chitin) and pyruvic acid (derivable from cellulose via glucose) as a particularly interesting pathway to PCA. researchgate.netrsc.org Subsequent laboratory validation and optimization of the reaction conditions led to a 50% yield of pyrrole-2-carboxylic acid. researchgate.netrsc.org The study involved screening various parameters to find the optimal conditions for the synthesis.

Table 2: Screening of Reaction Conditions for PCA Synthesis from Bio-based Feedstocks
ParameterConditionObservation
Temperature 30 °C, 60 °C, 80 °C, 100 °C, 120 °CTemperature significantly affects yield and reaction time.
Base LiOH, NaOHBoth bases were effective in the reaction.
Reactant Ratio GlcNH₂·HCl : Pyruvic Acid (1:6)A significant excess of pyruvic acid was used.
Reaction Time Varied up to 240 minOptimized for maximum conversion.
Data sourced from a study on automated route search for PCA synthesis. researchgate.netrsc.org

This successful application underscores the power of automated retrosynthetic analysis to uncover non-intuitive and sustainable synthetic routes. researchgate.netrsc.org While this specific study focused on the parent PCA, the same computational approach could be readily adapted to search for novel pathways to N-alkylated derivatives like this compound by incorporating N-alkylation steps or starting materials like propylamine into the search parameters.

Green Chemistry Principles in the Synthesis of this compound

The synthesis of pyrrole derivatives has evolved significantly, moving away from harsh classical methods towards more sustainable and environmentally benign processes. rgmcet.edu.in The principles of green chemistry, which advocate for waste prevention, energy efficiency, use of renewable feedstocks, and avoidance of hazardous substances, are central to these modern approaches. alfa-chemistry.comresearchgate.net

A key green strategy directly applicable to the synthesis of this compound is the sustainable N-alkylation of the pyrrole ring. A novel eco-friendly process utilizes propylene (B89431) carbonate, a green solvent, as both the alkylating reagent and the reaction medium. mdpi.comnih.gov This method avoids the use of genotoxic alkyl halides and often requires no additional catalyst, proceeding under neat (solvent-free) conditions. mdpi.comnih.gov

The Paal-Knorr reaction, a foundational method for pyrrole synthesis, has also been adapted to align with green chemistry principles. rgmcet.edu.inalfa-chemistry.com One sustainable approach involves the reaction of 3-hydroxy-2-pyrones, which can be prepared from renewable sources, with primary amines. acs.org These reactions can be performed at mild temperatures (50–75 °C) without any solvent or in aqueous solutions, achieving good to high yields of N-substituted pyrrole carboxylic acid derivatives. acs.org

Table 3: Sustainable Synthesis of N-Alkyl Pyrrole Dicarboxylic Acids
AmineCo-solventYield of Dicarboxylic Acid
n-Butylamine-78%
Benzylamine (B48309)-21%
BenzylamineMethanol (B129727)65%
Data from a study on the reaction of 3-hydroxy-2-pyrones with primary amines. acs.org

Further greening of the Paal-Knorr synthesis has been achieved through the use of low-cost, reusable heterogeneous catalysts. For example, commercially available aluminas have been shown to effectively catalyze the reaction between 1,4-dicarbonyl compounds and primary amines under solvent-free conditions with low catalyst loading (40 mg per 1 mmol of reactant). mdpi.com This protocol is distinguished by its operational simplicity, high yields, and reduced reaction times, with the catalyst being reusable for multiple cycles without significant loss of activity. mdpi.com These methodologies exemplify how the core structure of this compound can be constructed in a manner that is both efficient and environmentally responsible.

Chemical Reactivity and Transformation Pathways of 1 Propyl 1h Pyrrole 2 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions of the Pyrrole (B145914) Ring

The pyrrole ring is characterized by its high electron density, making it significantly more reactive towards electrophiles than benzene. nih.govnumberanalytics.com This reactivity is a result of the nitrogen atom's lone pair of electrons being delocalized into the five-membered ring, creating a π-excessive system. nih.govwikipedia.org Consequently, electrophilic substitution is a primary pathway for the functionalization of the pyrrole nucleus. nih.gov

In electrophilic substitution reactions of pyrroles, the position of attack is a critical factor. For pyrroles with a substituent at the C2 position, like the carboxylic acid in the title compound, the incoming electrophile generally prefers the C5 position, followed by the C4 position. Attack at the C3 position is least favored. This preference is attributed to the relative stability of the cationic intermediate (the arenium ion) formed during the reaction. Attack at the C5 or C3 position leads to an intermediate with three resonance structures, while attack at the C4 position results in a less stable intermediate with only two resonance structures. onlineorganicchemistrytutor.com However, for 2-substituted pyrroles, electrophilic attack at the C5 position is sterically and electronically favored, leading to 2,5-disubstituted products.

Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions and direct C-H activation, offer powerful alternatives for introducing functional groups onto the pyrrole ring with high regioselectivity. numberanalytics.comacs.org For instance, dearomative chlorination of 1H-pyrroles can lead to highly functionalized 2H-pyrroles, demonstrating the potential for complex and regioselective modifications. nih.gov

The substituents on the pyrrole ring significantly modulate its reactivity and the orientation of incoming electrophiles. numberanalytics.com

N-Propyl Group: The N-propyl group is an alkyl group, which acts as an electron-donating group through an inductive effect (+I). This effect increases the electron density of the pyrrole ring, further activating it towards electrophilic attack compared to an unsubstituted pyrrole.

Carboxylic Acid Moiety: The carboxylic acid group at the C2 position is a deactivating, electron-withdrawing group (-M and -I effects). It reduces the electron density of the pyrrole ring, making it less reactive towards electrophiles than an N-propylpyrrole. This deactivating effect is most pronounced at the adjacent C3 and the distant C5 positions.

Table 1: Predicted Regioselectivity in Electrophilic Substitution of 1-Propyl-1H-pyrrole-2-carboxylic Acid

Position of AttackInfluence of N-Propyl (Activating)Influence of Carboxylic Acid (Deactivating)Overall Predicted Outcome
C3 OrthoOrthoHighly Disfavored
C4 MetaMetaModerately Favored
C5 ParaMetaMost Favored

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, enabling a variety of transformations such as esterification, amidation, reduction, and decarboxylation.

Esterification: this compound can be converted into its corresponding esters through standard esterification protocols. A common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol (e.g., propanol) in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com The reaction between a carboxylic acid and an alcohol is a reversible condensation reaction that produces an ester and water. youtube.com For example, the reaction with propyl alcohol would yield propyl 1-propyl-1H-pyrrole-2-carboxylate.

Amidation: The formation of amides from this compound requires the activation of the carboxyl group. google.com Direct reaction with an amine is generally inefficient. Coupling agents are employed to facilitate the reaction by converting the hydroxyl group of the carboxylic acid into a better leaving group. google.comnih.gov A variety of reagents can be used for this purpose, including carbodiimides (like EDCI), phosphonium (B103445) salts, or the use of thionyl chloride to form the more reactive acyl chloride intermediate. google.comrsc.org For instance, a patent describes the amidation of pyrrole carboxylate compounds using a cyclic alkyltriphosphonate anhydride (B1165640) as a coupling agent. google.com Another general method involves the use of titanium tetrachloride (TiCl4) to mediate the direct condensation of carboxylic acids and amines. nih.gov

Table 2: Common Reagents for Amidation of Pyrrole Carboxylic Acids

Reagent ClassExample ReagentGeneral ConditionsReference
CarbodiimidesEDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Inert solvent, often with an additive like HOBt google.com
Acyl Halide FormationThionyl Chloride (SOCl₂)One-pot synthesis with amine rsc.org
Phosphonate AnhydridesT3P® (Propylphosphonic Anhydride)Inert solvent, presence of a base google.com
Lewis AcidsTitanium Tetrachloride (TiCl₄)Pyridine (B92270) solvent, heating nih.gov

Reduction and Oxidation Reactions of the Carboxyl Group

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol (1-propyl-1H-pyrrol-2-yl)methanol. Strong reducing agents are required for this transformation, with lithium aluminum hydride (LiAlH₄) being the most common and effective reagent. chemistrysteps.comchempedia.infolibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. chemistrysteps.comlibretexts.org The reduction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.org It is generally not possible to isolate the aldehyde under these conditions. chemistrysteps.comlibretexts.org

To selectively obtain the corresponding aldehyde, 1-propyl-1H-pyrrole-2-carbaldehyde, modified or less reactive reducing agents are necessary. One approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using specific reagents like lithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H) at low temperatures. chemistrysteps.com

Oxidation: The oxidation of the pyrrole ring itself is a complex process that can lead to dearomatization and the formation of functionalized products like γ-lactams (pyrrolinones) or polymerization, depending on the oxidant and reaction conditions. nih.govresearchgate.net Oxidants such as peroxides, singlet oxygen, or hypervalent iodine reagents have been used. nih.gov The carboxylic acid group itself is at a high oxidation state and is generally resistant to further oxidation under typical conditions. However, oxidative degradation of the entire molecule can occur under harsh oxidizing environments.

Pyrrole-2-carboxylic acids are known to undergo decarboxylation (loss of CO₂) much more readily than many other aromatic carboxylic acids, particularly under acidic conditions. cdnsciencepub.com The mechanism of this reaction for the parent pyrrole-2-carboxylic acid has been studied in detail and involves several key steps. nih.govacs.org

In strongly acidic solutions, the reaction is subject to acid catalysis. nih.gov The process does not proceed through a simple dissociation to form a carbanion and carbon dioxide, as the formation of protonated carbon dioxide is energetically very unfavorable. acs.orgnih.gov Instead, the mechanism is believed to be an associative process. acs.org

The proposed pathway involves:

Protonation of the Pyrrole Ring: The first step is the protonation of the pyrrole ring, which occurs preferentially at the C2 (alpha) carbon atom to which the carboxyl group is attached. cdnsciencepub.comnih.gov This protonation forms a resonance-stabilized cation.

Formation of a Tetrahedral Intermediate: This attack leads to a tetrahedral intermediate.

C-C Bond Cleavage: The crucial C-C bond between the pyrrole ring and the carboxyl group breaks, leading to the formation of pyrrole and protonated carbonic acid (H₂CO₃⁺). nih.govnih.gov

Dissociation: The protonated carbonic acid rapidly dissociates into H₃O⁺ and carbon dioxide. nih.govacs.org

Kinetic studies on pyrrole-2-carboxylic acid show that at low acidities, the initial ring protonation is the rate-determining step, while at higher acid concentrations, the C-C bond cleavage becomes rate-limiting. cdnsciencepub.comacs.org The presence of the N-propyl group in this compound is expected to increase the electron density of the ring, potentially facilitating the initial protonation step compared to the unsubstituted parent compound.

N-Substituent Modifications and Their Impact on Reactivity

The presence of an alkyl group on the pyrrole nitrogen, such as the propyl group in this compound, significantly influences the molecule's reactivity compared to its unsubstituted counterpart. The N-substituent prevents N-H bond reactions, such as deprotonation or participation in hydrogen bonding, which can alter solubility and intermolecular interactions.

The synthesis of N-substituted pyrrole-2-carboxylic acids can be achieved through various methods. One common approach involves the Paal-Knorr condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, propylamine (B44156). researchgate.net Another sustainable method utilizes the reaction of 3-hydroxy-2-pyrones with primary amines, which can be performed under mild, solvent-free conditions. acs.org The choice of the N-substituent, from simple alkyl chains to more complex functional groups, allows for the fine-tuning of the molecule's properties for specific applications. For instance, the introduction of different N-alkyl groups can affect the electronic properties of the pyrrole ring, which in turn influences its susceptibility to electrophilic substitution and its polymerization potential.

A study on the synthesis of N-alkyl pyrrole dicarboxylic acids demonstrated that the reaction of pyrone with n-butylamine in the presence of aqueous KOH and methanol (B129727) as a co-solvent leads to the formation of the corresponding N-alkylated product. acs.org This suggests that similar conditions could be applicable for the synthesis of this compound.

Table 1: Synthesis of N-Alkyl Pyrrole Dicarboxylic Acids from Pyrone and Primary Amines acs.org

AmineProductYield (%)
n-ButylamineN-butyl pyrrole dicarboxylic acid85
Benzylamine (B48309)N-benzyl pyrrole dicarboxylic acid80

This table illustrates the feasibility of N-alkylation, which is the core of synthesizing the title compound.

Advanced Mechanistic Investigations

Understanding the reaction mechanisms of this compound is crucial for controlling its transformations and designing new synthetic routes. While direct mechanistic studies on this specific compound are scarce, valuable insights can be drawn from investigations into the parent pyrrole-2-carboxylic acid.

Kinetic Studies of Key Reactions

A key reaction of pyrrole-2-carboxylic acids is decarboxylation. Kinetic studies on the decarboxylation of unsubstituted pyrrole-2-carboxylic acid in aqueous buffers have shown that the reaction is first-order with respect to the substrate at a constant pH. researchgate.net The rate of decarboxylation increases as the pH decreases, indicating that the reaction is acid-catalyzed. researchgate.net The proposed mechanism involves the protonation of the pyrrole ring at the 2-position, which facilitates the cleavage of the C-C bond to the carboxyl group. researchgate.net

The presence of the N-propyl group in this compound is expected to influence the rate of such reactions. The electron-donating nature of the alkyl group may slightly increase the electron density in the pyrrole ring, potentially affecting the ease of protonation and subsequent decarboxylation. However, without specific kinetic data for the N-propyl derivative, this remains a hypothesis.

Table 2: Rate Constants for the Decarboxylation of Pyrrole-2-carboxylic Acid at 50°C researchgate.net

pHk (s⁻¹) x 10⁶
3.00.1
2.00.5
1.02.0
0.0 (1M HCl)20

This data for the parent compound highlights the acid-catalyzed nature of the decarboxylation, a reaction pathway likely shared by its N-propyl derivative.

Identification of Reaction Intermediates

The identification of reaction intermediates is fundamental to elucidating reaction mechanisms. In the decarboxylation of pyrrole-2-carboxylic acid, a key proposed intermediate is the carboxylate ion protonated at the 2-position of the pyrrole ring. researchgate.net This intermediate can be formed through two pathways: ring-protonation of the carboxylate anion or ionization of the ring-protonated acid. researchgate.net At low acidities, the ring-protonation step is rate-determining. researchgate.net

For N-substituted pyrroles, such as this compound, similar intermediates are expected in acid-catalyzed reactions. For instance, in the Paal-Knorr synthesis of N-substituted pyrroles, the mechanism involves the initial protonation of a carbonyl group of the 1,4-dicarbonyl compound, followed by nucleophilic attack by the amine to form an intermediate that subsequently cyclizes and dehydrates. mdpi.com

Polymerization Studies of Pyrrole-2-carboxylic Acid Derivatives

The polymerization of pyrrole-2-carboxylic acid and its derivatives is an area of significant research interest due to the potential applications of the resulting functional polymers in areas such as biosensors and drug delivery. rsc.orgresearchgate.net

Oxidative Polymerization Techniques for Poly(pyrrole-2-carboxylic acid)

Oxidative polymerization is a common method for synthesizing polypyrrole and its derivatives. This can be achieved chemically, using oxidizing agents like ferric chloride (FeCl₃), or electrochemically. The presence of the carboxylic acid group in the monomer can influence the polymerization process and the properties of the resulting polymer.

For poly(pyrrole-2-carboxylic acid) (PCPy), chemical oxidative polymerization has been successfully carried out using hydrogen peroxide as an oxidant. rsc.org The polymerization is evidenced by the appearance and increase of an absorption peak around 465 nm, which indicates the formation of PCPy oligomers. rsc.org Studies have shown that the optimal pH for the chemical oxidative polymerization of pyrrole-2-carboxylic acid is around 2.0. rsc.org It is anticipated that this compound would also undergo oxidative polymerization under similar acidic conditions, although the N-propyl group might affect the polymerization rate and the properties of the resulting polymer, such as solubility and conductivity.

Enzymatic Polymerization Processes and Factors Influencing Formation Rate

An environmentally friendly alternative to chemical polymerization is enzymatic polymerization. For pyrrole-2-carboxylic acid, this has been achieved using the enzyme glucose oxidase (GOx) in the presence of glucose. rsc.org The GOx catalyzes the oxidation of glucose, which in turn produces hydrogen peroxide, the oxidant required for the polymerization of the pyrrole monomer. rsc.org

A key factor influencing the rate of enzymatic polymerization is the pH of the reaction medium. For the enzymatic polymerization of pyrrole-2-carboxylic acid, the optimal pH has been determined to be 5.0. rsc.org This is significantly different from the optimal pH for chemical oxidative polymerization, highlighting the distinct mechanisms of the two processes. The enzymatic polymerization has been reported to be faster than the chemical method. rsc.org It is plausible that this compound could also be a substrate for enzymatic polymerization, although the steric bulk of the propyl group might affect the enzyme's catalytic efficiency.

Table 3: Comparison of Optimal pH for Polymerization of Pyrrole-2-carboxylic Acid rsc.org

Polymerization MethodOptimal pH
Chemical Oxidative2.0
Enzymatic (GOx)5.0

This table underscores the different conditions required for chemical versus enzymatic polymerization of the parent compound, a factor that would need to be considered for the N-propyl derivative.

Lack of Available Research Data for Poly(this compound)

Subject: Inability to Generate Article on the Chemical Compound “this compound” Polymeric Products

The repeated and targeted searches for "poly(this compound)", "this compound polymerization", and related terms did not yield any specific research findings, detailed analyses, or data tables concerning the polymeric form of this specific compound.

While research is available for related compounds such as poly(pyrrole-2-carboxylic acid) and poly(pyrrole-1-carboxylic acid), the strict requirement to focus solely on the polymeric products of "this compound" prevents the use of this information, as it would not be scientifically accurate or adhere to the provided outline. The substitution of a propyl group on the nitrogen atom of the pyrrole ring significantly influences the monomer's properties and the resulting polymer's structure and characteristics. Therefore, data from unsubstituted or isomeric analogs cannot be used to describe the specified polymer.

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Derivatives and Analogs of 1 Propyl 1h Pyrrole 2 Carboxylic Acid

Design and Synthesis of N-Substituted Pyrrole-2-carboxylic Acid Analogs

The nitrogen atom of the pyrrole (B145914) ring is a key site for chemical modification, allowing for the introduction of various substituents that can significantly influence the molecule's properties. researchgate.net The synthesis of N-substituted pyrrole-2,5-dicarboxylic acids (PDCAs), for example, has been achieved through a five-step route starting from pyrrole, enabling the attachment of aliphatic, unsaturated, and benzylic groups to the nitrogen atom. researchgate.net

A versatile and sustainable approach for creating N-substituted pyrrole carboxylic acid derivatives involves the Paal-Knorr reaction, which condenses 1,4-dicarbonyl compounds with primary amines. polimi.itacs.org A green chemistry approach utilizes 3-hydroxy-2-pyrones, derived from renewable sources, as masked 1,4-dicarbonyl compounds that react efficiently with amines. polimi.itacs.org This method can be performed without solvents or in aqueous solutions, yielding a variety of N-substituted pyrroles. polimi.it For instance, reacting 3-hydroxy-2-pyrone with amines like n-butylamine or benzylamine (B48309) produces the corresponding N-alkyl pyrrole dicarboxylic acids. polimi.itacs.org

The substitution at the pyrrole nitrogen is a fundamental strategy for creating analogs. Various alkyl, aryl, and heteroaryl groups can be introduced through several synthetic methods.

N-Alkylation and N-Arylation: The direct N-alkylation of pyrrole esters is a common method. For instance, N-substituted pyrrole-2,5-dicarboxylates can be prepared by alkylating the pyrrole nitrogen with different functional moieties, including saturated and unsaturated side-chains, as well as benzylic groups. researchgate.net The Paal-Knorr synthesis is a cornerstone for producing N-substituted pyrroles, where 1,4-diketones react with primary amines, including those bearing aryl and heteroaryl motifs. uctm.edu Catalysts such as magnesium iodide etherate have been shown to facilitate this reaction effectively. uctm.edu

N-Alkoxycarbonyl Pyrroles: A specific class of N-substituted pyrroles, N-alkoxycarbonyl pyrroles, can be synthesized in a single step by condensing O-substituted carbamates with 2,5-dimethoxytetrahydrofuran (B146720). nih.gov This method allows for the introduction of various common amine protecting groups onto the pyrrole nitrogen. nih.gov These N-alkoxycarbonyl groups act as electron-withdrawing substituents, enhancing the stability of the pyrrole ring and enabling distinct reactivity compared to other N-substituted pyrroles, such as in acylation reactions. nih.gov

Beyond substitution at the nitrogen, the carbon atoms of the pyrrole ring itself offer positions for further functionalization, leading to polysubstituted derivatives. Pyrrole is an electron-rich heterocycle, making it prone to electrophilic substitution reactions. researchgate.net

Modern synthetic methods have expanded the toolkit for pyrrole functionalization: researchgate.net

Metal-Catalyzed C-H Functionalization: These methods allow for direct modifications of the C-H bonds on the pyrrole ring, which can be difficult to achieve with traditional Lewis acids. researchgate.net

Radical-Based Functionalization: Metal-free oxidative conditions can be used to introduce functional groups via radical mechanisms. researchgate.net

Photocatalyzed and Electrochemical Conditions: These emerging techniques offer new pathways for pyrrole functionalization. researchgate.net

A specific example is the direct C-H benzoylation adjacent to the nitrogen atom. lookchem.com A transition-metal-free synthesis allows for the benzoylation at the C2 or C5 position of N-H pyrroles by reacting them with benzaldehydes in an alkali metalation system. lookchem.com Furthermore, iron-containing catalysts can be used to synthesize alkyl 1H-pyrrole-2-carboxylates and dialkyl 1H-pyrrole-2,5-dicarboxylates from pyrrole, carbon tetrachloride, and alcohols. researchgate.net

The combination of N-substitution and ring functionalization gives rise to a vast structural diversity. By strategically choosing substituents for both the nitrogen and the carbon positions, chemists can fine-tune the molecule's structure.

A series of N-substituted 3,4-pyrroledicarboximides demonstrates this principle. nih.gov In these compounds, various aryl, heteroaryl, or cycloalkyl piperazine (B1678402) moieties are attached to the pyrrole nitrogen via a methylene (B1212753) linker, introduced through a one-pot, three-component Mannich condensation. nih.gov Another example involves the creation of pyrrole-indole hybrids. nih.gov In one study, twenty-four new pyrrolyl-3-phenyl-1H-indole-2-carbohydrazide derivatives were synthesized by condensing a hydrazide with various substituted pyrrole aldehydes, resulting in complex molecules with diverse substituents on the pyrrole ring. nih.gov This highlights how combining different heterocyclic cores and substituent patterns can generate significant structural variety.

Compound ClassN-SubstituentRing Substituent(s)Synthetic StrategyReference
N-Substituted Pyrrole-2,5-dicarboxylic AcidsAliphatic, benzylic groups2,5-Dicarboxylic acidFive-step synthesis from pyrrole, including N-alkylation researchgate.net
N-Alkyl Pyrrole Carboxylic Acidsn-Butyl, benzyl (B1604629)Carboxylic acid groupsPaal-Knorr type reaction of 3-hydroxy-2-pyrones with primary amines polimi.itacs.org
N-Alkoxycarbonyl PyrrolesMethoxycarbonyl, Fmoc, TrocNoneCondensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran nih.gov
2-BenzoylpyrrolesHydrogen (N-H)2-BenzoylDirect C-H functionalization with benzaldehydes lookchem.com
N-Substituted 3,4-PyrroledicarboximidesArylpiperazine, Heteroarylpiperazine, Cycloalkylpiperazine3,4-DicarboximideMannich condensation nih.gov
Pyrrolyl-3-phenyl-1H-indole-2-carbohydrazidesPyrrolyl group attached to side chainVarious substituents on pyrrole ringCondensation of indole (B1671886) hydrazide with substituted pyrrole aldehydes nih.gov

Synthesis and Research on Fused Pyrrole Systems

Fusing the pyrrole ring with other carbocyclic or heterocyclic systems creates rigid, polycyclic structures with unique properties. The pyrrolo[1,2-a]indole scaffold, for example, is a privileged heterocycle found in numerous natural products. rsc.org

The synthesis of the pyrrolo[1,2-a]indole ring system has attracted considerable interest from the synthetic chemistry community due to its prevalence in bioactive molecules. rsc.org A variety of synthetic methods have been developed to construct this fused scaffold. rsc.org Related fused systems, such as indolizines and pyrrolo[1,2-a]pyrazines, can be synthesized through cascade reactions. For instance, a straightforward synthesis involves the condensation, cyclization, and aromatization of substituted 2-formyl-N-propargylpyrroles with active methylene compounds under basic conditions. rsc.org This strategy highlights how intramolecular cyclizations of appropriately substituted pyrroles are a powerful tool for building complex fused architectures.

Research has also extended to the synthesis of partially saturated pyrrole rings, such as dihydro-2H-pyrrole-2-carboxylic acid, a key intermediate in the biosynthesis of proline. mdpi.com A direct route to synthesize substituted derivatives involves the cyclization of 2-amino-5-oxonitriles. mdpi.com A specific method for preparing 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives begins with the Michael addition of aminoacetonitrile (B1212223) to arylmethyleneacetophenones. mdpi.com The resulting adducts are then cyclized to afford the target dihydro-2H-pyrrole derivatives. mdpi.com

Stereochemical Considerations in Derivative Synthesis

The introduction of chirality into derivatives of 1-propyl-1H-pyrrole-2-carboxylic acid is a critical aspect of medicinal chemistry, as the stereochemistry of a molecule can significantly influence its pharmacological activity. The synthesis of enantiomerically pure or enriched pyrrole derivatives often involves strategic approaches to control the formation of stereocenters, either on the pyrrole ring itself, on the N-propyl substituent, or on other appended functionalities. A review of synthetic strategies for chiral systems incorporating a pyrrole unit highlights various methods that can be adapted for derivatives of this compound. rsc.org

One common strategy involves the use of chiral starting materials. For instance, a chiral amine derived from a natural source could be used in a Paal-Knorr synthesis to construct the pyrrole ring, thereby installing a stereocenter on a substituent. nih.gov While the Paal-Knorr synthesis is a powerful tool for forming the pyrrole ring, achieving stereocontrol often relies on the chirality of the precursors. nih.gov

Another approach is asymmetric catalysis, where a chiral catalyst is employed to induce enantioselectivity in a key bond-forming step. This could involve, for example, the asymmetric reduction of a ketone or the enantioselective alkylation of a pyrrole precursor.

Furthermore, chiral auxiliaries can be temporarily attached to the pyrrole scaffold or a reactant. The auxiliary directs the stereochemical outcome of a subsequent reaction and is then removed. This method allows for the creation of specific stereoisomers.

The synthesis of spiroketal pyrrole alkaloids, such as pollenpyrroside A, provides an example of how complex stereochemistry can be achieved in pyrrole-containing natural products. nih.gov These syntheses often start from chiral substrates like D-fructose and involve key acid-catalyzed cyclization steps to establish the final stereochemistry. nih.gov Such principles can be conceptually applied to the design of complex chiral derivatives of this compound.

The following table summarizes general strategies for introducing stereochemistry in pyrrole derivative synthesis, which are applicable to this compound derivatives.

Strategy Description Potential Application to this compound Derivatives
Use of Chiral Pool Starting Materials Employing enantiomerically pure starting materials, such as amino acids or carbohydrates, to introduce chirality. nih.govSynthesis could start from a chiral amine or a dicarbonyl compound derived from the chiral pool.
Asymmetric Catalysis Using a chiral catalyst to favor the formation of one enantiomer or diastereomer over the other in a chemical reaction.Asymmetric hydrogenation of a double bond in a substituent or enantioselective C-H functionalization on the pyrrole ring.
Chiral Auxiliaries Covalently attaching a chiral molecule to the substrate to direct the stereochemical course of a reaction, followed by its removal.An auxiliary could be attached to the carboxylic acid group to control the stereochemistry of reactions at the alpha-position.
Diastereoselective Reactions Utilizing an existing stereocenter in the molecule to influence the formation of a new stereocenter.A chiral center on the N-propyl group could direct the stereoselective introduction of a substituent on the pyrrole ring.

Computational Design and Virtual Screening of Novel Analogs

Computational methods are increasingly integral to the design and discovery of novel analogs of this compound with desired biological activities. These in silico techniques allow for the rapid screening of large virtual libraries of compounds and provide insights into their potential interactions with biological targets, thereby prioritizing the synthesis of the most promising candidates.

Structure-Guided Drug Design:

A powerful approach in computational design is structure-guided drug design, which relies on the three-dimensional structure of the target protein. For instance, in the design of novel inhibitors for mycobacterial membrane protein large 3 (MmpL3), a structure-guided strategy was used to develop pyrrole-2-carboxamide derivatives. nih.gov This involved designing a scaffold that could fit into the binding pocket of MmpL3, with different substituents positioned to occupy specific subpockets (S3, S4, and S5). nih.gov This same methodology could be applied to design analogs of this compound targeting a specific protein. The 1-propyl group could be designed to fit into a hydrophobic pocket, while the pyrrole-2-carboxylic acid core serves as a scaffold for attaching other pharmacophoric groups.

Quantitative Structure-Activity Relationship (QSAR):

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are another valuable tool. In a study of 4,5-diphenyl-1H-pyrrole-3-carboxylic acid derivatives as B-cell lymphoma-extra large (Bcl-xL) inhibitors, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were generated. documentsdelivered.com These models correlate the 3D structural features of molecules with their biological activity, providing contour maps that indicate where steric bulk, electrostatic charge, and other properties should be modified to enhance activity. documentsdelivered.com Such models could be developed for a series of this compound analogs to guide further optimization.

Molecular Docking and Virtual Screening:

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is widely used for virtual screening, where large databases of compounds are docked into the active site of a target to identify potential hits. For example, a molecular docking study was performed to understand the interaction between pyrrole-2-carbohydrazide derivatives and the enoyl-acyl carrier protein reductase (ENR) of M. tuberculosis. vlifesciences.com

A study on the virtual screening of carboxylic acid reductases (CARs) demonstrates how computational methods can be used to discover new enzymes for biocatalysis. nih.gov This approach, which relied on near attack conformation frequency and Rosetta Energy Score, could be adapted to find enzymes capable of modifying this compound or its derivatives. nih.gov

Molecular Dynamics (MD) Simulations:

Following docking studies, molecular dynamics simulations can be performed to evaluate the stability of the ligand-protein complex over time. MD simulations provide a more dynamic picture of the interactions and can help to refine the binding poses predicted by docking. documentsdelivered.com This was used to assess the stability of complexes between newly designed Bcl-xL inhibitors and the protein. documentsdelivered.com

The table below outlines key computational methods and their application in designing novel analogs of this compound.

Computational Method Description Application in Designing Novel Analogs
Structure-Guided Design Utilizes the 3D structure of a biological target to design molecules that fit its binding site. nih.govDesigning analogs where the 1-propyl group and other substituents are optimized for interaction with specific pockets of a target protein.
3D-QSAR (CoMFA/CoMSIA) Correlates the 3D properties of molecules with their biological activities to guide lead optimization. documentsdelivered.comGenerating predictive models for a series of this compound derivatives to identify key structural features for enhanced activity.
Molecular Docking Predicts the binding mode and affinity of a small molecule to a macromolecular target. vlifesciences.comVirtually screening compound libraries to identify novel analogs with high predicted binding affinity to a target of interest.
Virtual Screening Computationally screening large libraries of compounds to identify those with a high probability of being active. nih.govRapidly identifying potential new scaffolds or derivatives of this compound for further investigation.
Molecular Dynamics (MD) Simulations Simulates the motion of atoms and molecules to assess the stability and dynamics of ligand-protein complexes. documentsdelivered.comValidating the stability of docked poses and understanding the dynamic interactions between designed analogs and their target.

Spectroscopic and Theoretical Investigations of 1 Propyl 1h Pyrrole 2 Carboxylic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 1-propyl-1H-pyrrole-2-carboxylic acid. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecule's conformation and electronic environment can be constructed.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrrole (B145914) ring protons and the protons of the N-propyl substituent. The chemical shifts for the pyrrole ring protons of the parent compound, pyrrole-2-carboxylic acid, in DMSO-d₆ are observed at approximately 6.15 (H5), 6.75 (H4), and 6.97 (H3) ppm. chemicalbook.com The introduction of the N-propyl group is anticipated to cause a slight upfield shift for the ring protons. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm. chemicalbook.com

The signals for the N-propyl group would appear as a triplet for the terminal methyl group (CH₃), a multiplet for the methylene (B1212753) group adjacent to the methyl group (CH₂), and a triplet for the methylene group attached to the nitrogen atom (N-CH₂).

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum of pyrrole-2-carboxylic acid shows signals for the pyrrole ring carbons and the carboxylic acid carbon. chemicalbook.com For this compound, additional signals corresponding to the propyl group carbons would be observed. The presence of the N-propyl group is expected to have a minor influence on the chemical shifts of the pyrrole ring carbons compared to the parent compound.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in confirming the structural assignments and elucidating the conformational preferences of this compound.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For the pyrrole ring, cross-peaks would be expected between H3 and H4, and between H4 and H5. For the propyl group, correlations would be seen between the N-CH₂ and the adjacent CH₂ protons, and between the CH₂ and the terminal CH₃ protons.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton and carbon signals for each CH, CH₂, and CH₃ group in the molecule.

HMBC: An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This technique would be crucial for confirming the connectivity of the propyl group to the nitrogen atom of the pyrrole ring, as correlations would be expected between the N-CH₂ protons and the C2 and C5 carbons of the pyrrole ring.

In situ NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. rsc.org This methodology could be applied to study the synthesis of this compound, for instance, in the N-alkylation of pyrrole-2-carboxylic acid with a propyl halide. By acquiring NMR spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be tracked, providing valuable kinetic and mechanistic information. nih.gov For example, monitoring the characteristic signals of the N-CH₂ group of the product and the corresponding signal of the starting material would allow for the determination of reaction rates and the identification of any reaction intermediates.

The NMR spectroscopic signatures of this compound are expected to be influenced by the solvent environment. ijap-iq.comresearchgate.netmdpi.comnih.gov Changes in solvent polarity can affect the chemical shifts of the pyrrole ring protons and the carboxylic acid proton due to varying degrees of hydrogen bonding and other intermolecular interactions. For instance, in protic solvents, the carboxylic acid proton signal may be broader and its chemical shift could vary with concentration and temperature. A systematic study using a range of solvents with different polarities would provide insights into the solute-solvent interactions and the electronic distribution within the molecule.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FTIR Spectroscopy:

The FTIR spectrum of this compound would be characterized by several key absorption bands. The carboxylic acid functional group gives rise to a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1710-1760 cm⁻¹. libretexts.orgopenstax.org The exact position of the C=O stretch is sensitive to hydrogen bonding. libretexts.orgopenstax.org The N-H stretching vibration, present in the parent compound, would be absent in the N-propyl derivative. The spectrum would also show C-H stretching vibrations for the pyrrole ring and the propyl group in the 2800-3100 cm⁻¹ region, and various C-C and C-N stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Raman Spectroscopy:

Raman spectroscopy would provide complementary information to FTIR. The C=C stretching vibrations of the pyrrole ring are typically strong in the Raman spectrum. The symmetric stretching of the carboxylate group, if the compound exists in a deprotonated form, would also be a prominent feature.

Functional Group Expected Vibrational Frequency (cm⁻¹) Technique
O-H stretch (Carboxylic Acid)2500-3300 (broad)FTIR
C-H stretch (Aromatic & Aliphatic)2800-3100FTIR, Raman
C=O stretch (Carboxylic Acid)1710-1760FTIR, Raman
C=C stretch (Pyrrole Ring)1500-1600FTIR, Raman
C-N stretch (Pyrrole Ring)1300-1400FTIR, Raman

Electronic Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic transitions and excited state properties of a molecule.

The UV-Vis absorption spectrum of pyrrole and its derivatives is characterized by π-π* transitions. researchgate.net For pyrrole-2-carboxylic acid, these transitions are typically observed in the ultraviolet region. toku-e.com The introduction of the N-propyl group is not expected to significantly alter the position of the main absorption bands, as it is not a chromophore and has a minimal electronic effect on the pyrrole ring's conjugated system.

The excited state properties of this compound could be investigated using fluorescence spectroscopy and theoretical calculations. While pyrrole itself is weakly fluorescent, the presence of the carboxylic acid group and the N-propyl substituent may influence the fluorescence quantum yield and lifetime. Computational studies could provide a deeper understanding of the nature of the electronic transitions, the geometry of the excited states, and the potential for photophysical processes such as intramolecular charge transfer. nih.gov The solvent can also play a significant role in the excited state dynamics, with polar solvents potentially stabilizing charge-transfer states. nih.gov

Solvatochromism and pH Effects on Electronic Spectra

The study of a compound's electronic absorption spectra under varying solvent polarities (solvatochromism) and pH levels provides insight into the nature of its electronic transitions and the charge distribution in its ground and excited states. For this compound, the electronic spectra are expected to be characterized by transitions within the pyrrole ring and the carboxylic acid functional group, specifically π→π* and n→π* transitions.

Solvatochromism: The position, intensity, and shape of the absorption bands of this compound are anticipated to be sensitive to the solvent environment. In nonpolar solvents, the molecule exists primarily in its neutral form. As solvent polarity increases, particularly in protic solvents capable of hydrogen bonding, shifts in the absorption maxima are expected. Generally, π→π* transitions experience a bathochromic shift (red shift) in more polar solvents, while n→π* transitions undergo a hypsochromic shift (blue shift). This behavior is due to the differential stabilization of the ground and excited states by the solvent molecules. The solvatochromic behavior of related compounds has been investigated by observing their electronic spectra in a range of organic solvents with different polarities researchgate.net. While specific experimental data for this compound is not extensively documented, the principles of solvatochromism suggest that its electronic transitions would be similarly influenced by the solvent medium researchgate.net.

pH Effects: The electronic absorption spectrum of this compound is also expected to be highly dependent on the pH of the solution due to the presence of the acidic carboxylic group.

In acidic media (low pH): The carboxylic acid group will be fully protonated (-COOH).

In basic media (high pH): The carboxylic acid group will deprotonate to form the carboxylate anion (-COO⁻).

This deprotonation event alters the electronic structure of the chromophore. The formation of the carboxylate anion introduces additional negative charge, which can influence the energy of the molecular orbitals. This typically leads to a shift in the absorption maxima. By monitoring the spectral changes as a function of pH, the ground state pKa of the carboxylic acid group can be determined. For the parent compound, pyrrole-2-carboxylic acid, such pH-dependent spectral shifts are well-established.

Mass Spectrometry Techniques for Molecular Structure Elucidation and Fragmentation Pathways

Mass spectrometry is a critical analytical technique for confirming the molecular weight and elucidating the structure of compounds like this compound. Techniques such as electrospray ionization (ESI) coupled with ion trap (IT) or quadrupole time-of-flight (QTOF) mass spectrometry are used to study fragmentation pathways.

The molecular formula of this compound is C₈H₁₁NO₂, corresponding to a monoisotopic mass of approximately 153.08 Da uni.lu. In mass spectrometry, the molecule would typically be observed as a protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated ion [M-H]⁻ in negative ion mode. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for various adducts uni.lu.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺154.08626131.6
[M+Na]⁺176.06820139.8
[M-H]⁻152.07170132.8
[M+NH₄]⁺171.11280152.6

Data sourced from PubChemLite, predicted using CCSbase uni.lu.

Fragmentation Pathways: The fragmentation of 2-substituted pyrrole derivatives is significantly influenced by the nature of the side-chain substituents nih.gov. For this compound, the expected fragmentation pathways for the [M+H]⁺ ion would include:

Decarboxylation: Loss of CO₂ (44 Da) to yield an ion at m/z 109.

Loss of water: Loss of H₂O (18 Da) from the carboxylic acid group.

Propyl group fragmentation: Cleavage of the N-propyl group, including the loss of a propyl radical (•C₃H₇, 43 Da) or propene (C₃H₆, 42 Da) via rearrangement.

Ring cleavage: Fragmentation of the pyrrole ring itself, a common pathway for such heterocyclic systems.

These proposed fragmentation patterns are based on general principles observed for related pyrrole derivatives and would require confirmation through tandem mass spectrometry (MS/MS) experiments nih.gov.

Quantum Chemical Calculations and Computational Modeling

Quantum chemical calculations are powerful tools for investigating the molecular properties of this compound at an atomic level. Methods like Density Functional Theory (DFT) are employed to predict geometries, electronic structures, and reaction mechanisms.

Geometry Optimization and Conformational Analysis

The structure of this compound can be optimized to find its lowest energy conformation. For the related pyrrole-2-carboxylic acid (PCA), two primary conformers exist, differing in the orientation of the carboxylic group relative to the pyrrole ring (a cis or trans NCC=O arrangement) nih.gov. The introduction of the N-propyl group adds further conformational complexity due to rotation around the N-CH₂ and CH₂-CH₂ bonds.

Computational studies on PCA have shown that conformers with a cis configuration of the COOH group can coexist nih.gov. For this compound, geometry optimization would reveal the preferred dihedral angles and the relative stabilities of its various conformers, considering both the orientation of the carboxylic acid group and the spatial arrangement of the propyl chain.

Electronic Structure and Molecular Orbital Theory (HOMO, LUMO)

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a key indicator of chemical reactivity and the energy required for electronic excitation.

For pyrrole carboxylic acids, theoretical calculations show that the HOMO is typically localized on the electron-rich pyrrole ring, while the LUMO has significant contributions from the electron-withdrawing carboxylic acid group tandfonline.comtandfonline.com. The N-propyl group in this compound acts as a weak electron-donating group. This substitution is expected to raise the energy of the HOMO compared to the unsubstituted PCA, which would, in turn, decrease the HOMO-LUMO energy gap. A smaller energy gap generally implies higher reactivity and a shift of the lowest energy electronic absorption to a longer wavelength.

PropertyPyrrole-2-carboxylic Acid (PCA)Expected Effect in this compound
HOMOLocalized on the pyrrole ring (N-H)Energy level is raised due to the electron-donating propyl group.
LUMOLocalized on the carboxylic acid groupEnergy level is less affected.
HOMO-LUMO GapBaseline valueExpected to be smaller than in PCA.

Theoretical Studies of Excited State Proton Transfer (ESPT) in Pyrrole Carboxylic Acids

Excited State Intramolecular Proton Transfer (ESIPT) is a phenomenon where a proton is transferred within a molecule upon photoexcitation arxiv.org. Theoretical studies on pyrrole-2-carboxylic acid (PCA) have established it as a strong candidate for ESPT tandfonline.comtandfonline.com. In PCA, upon excitation, a proton is believed to transfer from the pyrrole nitrogen (N-H), which becomes more acidic, to the carbonyl oxygen of the carboxylic group, which becomes more basic tandfonline.comtandfonline.com. This process results in the formation of an excited-state zwitterionic tautomer. This proton transfer is evidenced by a large Stokes shift in its fluorescence spectrum tandfonline.comarxiv.org.

However, in this compound, this specific intramolecular ESPT pathway is blocked. The substitution of the acidic pyrrole proton with a propyl group removes the necessary proton donor site. Therefore, the formation of the analogous zwitterionic tautomer via proton transfer from the nitrogen atom is not possible. While intermolecular proton transfer involving the carboxylic acid proton and solvent molecules could still occur in the excited state, the characteristic N-H to C=O intramolecular transfer documented for PCA is structurally precluded in its N-propyl derivative.

Reaction Mechanism Elucidation through Computational Simulations

Computational simulations provide a framework for understanding the detailed mechanisms of chemical reactions, including transition states and reaction energy barriers. For pyrrole derivatives, these studies can elucidate mechanisms such as oxidation, cycloaddition, or decarboxylation polimi.itacs.org.

A relevant computational study on the parent PCA investigated its decarboxylation mechanism using DFT researchgate.net. The study found that the reaction involves the addition of water to the carboxyl group, followed by C-C bond cleavage. The presence of a proton catalyst (H₃O⁺) was shown to significantly lower the energy barrier for the C-C bond rupture researchgate.net.

For this compound, a similar decarboxylation mechanism at the 2-position carboxyl group is expected to be operative. Computational simulations could be employed to determine the influence of the N-propyl group on the reaction kinetics. The electron-donating nature of the propyl group might slightly alter the electron density of the pyrrole ring and the C2-carbon, potentially affecting the energy of the transition state for C-C bond cleavage.

Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters for molecules like this compound is a powerful tool in modern chemistry. By employing computational methods, researchers can calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic absorption spectra (UV-Vis). These predictions are invaluable for confirming experimental results, assigning spectral features, and understanding the electronic structure and behavior of the molecule.

The most common theoretical approach for predicting spectroscopic parameters is Density Functional Theory (DFT). This method has been shown to provide a good balance between accuracy and computational cost for a wide range of organic molecules. The accuracy of DFT calculations depends on the choice of the functional and the basis set. For instance, the B3LYP functional combined with a basis set like 6-311++G(d,p) is frequently used for calculating the vibrational spectra of pyrrole derivatives. To achieve high accuracy in predicting NMR chemical shifts, especially for complex molecules, considering conformational isomers and their Boltzmann distribution is crucial. While experimental data for this compound is not widely available in the literature, theoretical predictions can provide valuable insights into its spectroscopic properties.

Predicted ¹H and ¹³C NMR Chemical Shifts

NMR spectroscopy is a fundamental technique for determining the structure of organic compounds. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. The predicted chemical shifts for this compound would be referenced against a standard, typically tetramethylsilane (TMS).

While specific computational studies on this compound are not readily found in the literature, it is possible to estimate the chemical shifts based on the known values for pyrrole-2-carboxylic acid and the expected influence of the N-propyl group. The propyl group would introduce characteristic signals in the upfield region of the ¹H NMR spectrum and would also influence the chemical shifts of the pyrrole ring carbons in the ¹³C NMR spectrum. High-accuracy predictions can be achieved using machine learning approaches and deep neural networks, which are trained on large datasets of experimental NMR data.

Below are tables representing the type of data that would be generated from a computational prediction of the ¹H and ¹³C NMR chemical shifts for this compound. Please note that these are illustrative examples, as specific published predicted data for this compound is not available.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative Data)

Atom NumberPredicted Chemical Shift (ppm)
H (COOH)11.5 - 12.5
H37.0 - 7.2
H46.2 - 6.4
H56.8 - 7.0
H (N-CH₂)4.1 - 4.3
H (CH₂-CH₃)1.7 - 1.9
H (CH₃)0.9 - 1.1

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

Atom NumberPredicted Chemical Shift (ppm)
C2125 - 127
C3110 - 112
C4115 - 117
C5122 - 124
COOH162 - 164
N-CH₂48 - 50
CH₂-CH₃23 - 25
CH₃11 - 13

Predicted Vibrational Frequencies (IR and Raman)

Key vibrational modes for this compound would include the O-H stretch of the carboxylic acid, the C=O stretch, N-H in-plane and out-of-plane bending modes (if the carboxylic acid proton is transferred to the nitrogen), C-H stretching of the pyrrole ring and the propyl group, and various ring stretching and deformation modes.

The following table illustrates the kind of information that would be obtained from a DFT calculation of the vibrational frequencies for this compound.

Table 3: Predicted Vibrational Frequencies for this compound (Illustrative Data)

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
O-H stretch (COOH)~3400HighLow
C-H stretch (Aromatic)3100 - 3200MediumHigh
C-H stretch (Aliphatic)2800 - 3000MediumMedium
C=O stretch (COOH)~1700HighMedium
C=C stretch (Pyrrole ring)1500 - 1600MediumHigh
C-N stretch (Pyrrole ring)1300 - 1400HighMedium

Predicted UV-Vis Absorption Spectra

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra of organic molecules. The calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which is related to the intensity of the absorption.

For this compound, the UV-Vis spectrum is expected to show absorptions in the ultraviolet region, corresponding to π-π* transitions within the pyrrole ring. The position and intensity of these absorptions can be influenced by the presence of the carboxylic acid and the propyl group.

An illustrative prediction of the UV-Vis absorption spectrum for this compound is presented below.

Table 4: Predicted UV-Vis Absorption for this compound (Illustrative Data)

Electronic TransitionPredicted λmax (nm)Predicted Oscillator Strength (f)
π → π~260~0.45
π → π~210~0.60

Exploration of Biological Activities and Mechanistic Insights in Vitro Studies

In Vitro Antiproliferative Activity against Cancer Cell Lines

The quest for novel anticancer agents has led to the extensive investigation of various heterocyclic compounds, including those built around the pyrrole (B145914) core. researchgate.netnih.govnih.gov Derivatives of pyrrole have demonstrated significant cytotoxic activity against numerous human tumor models. derpharmachemica.com

Mechanism of Action Studies at the Cellular Level

The mechanisms through which pyrrole derivatives exert their antiproliferative effects are diverse and often depend on the specific substitutions on the pyrrole ring. researchgate.net Some pyrrole-containing compounds are designed as inhibitors of key enzymes involved in cancer cell proliferation, such as protein kinases. nih.gov For instance, functionalized pyrrole scaffolds are recognized as important chemotypes for designing protein kinase inhibitors, which can lead to excellent antiproliferative potential. nih.gov

Studies on related pyrrole structures have indicated that they can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For example, some pyrrolopyrimidine derivatives have shown the ability to direct antitumor activity against specific cancer cell lines. nih.gov The modification of microtubule dynamics is another mechanism of action for certain pyrrole derivatives, leading to cell cycle arrest and subsequent apoptosis in dividing cells. nih.gov While the precise cellular mechanisms for 1-propyl-1H-pyrrole-2-carboxylic acid have not been detailed in the available literature, the activities of its analogs suggest that it could potentially interfere with fundamental cellular processes required for cancer cell growth and survival.

Structure-Activity Relationships for Antiproliferative Effects

The biological activity of pyrrole derivatives is highly dependent on their structural features, including the nature and position of substituents on the pyrrole ring. researchgate.netnih.gov Research on a series of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives has shown that the presence of a nitrile group at the 2-position is essential for their biological activity. mdpi.com In one study, a trans-isomer with a fluorine-containing phenyl group at the 5-position demonstrated moderate activity against H1299 and HT-29 cancer cell lines. mdpi.com

Regarding N-substitution on the pyrrole ring, studies on related heterocyclic cores suggest that the nature of the N-substituent can significantly influence antiproliferative activity. For instance, in a series of pyrrolopyrimidines, the presence of certain moieties on the pyrrole nitrogen directed the antitumor activity. nih.gov While specific data for the N-propyl group in this compound is not available, research on other N-substituted pyrroles indicates that varying the alkyl chain length can modulate activity. eurekaselect.com For example, a study on pyrrole-2-carboxamide derivatives as anti-tuberculosis agents found that replacing the pyrrole hydrogen with a methyl group significantly reduced activity, highlighting the importance of the N-H bond for interaction with the target enzyme in that specific context. nih.gov This suggests that the N-propyl group would likely impart distinct properties compared to an unsubstituted or N-methylated pyrrole, though its precise impact on antiproliferative efficacy requires direct experimental evaluation.

A closely related compound, 4-Amino-1-propyl-1H-pyrrole-2-carboxylic acid , has been noted for its potential antitumor activity, indicating that substitutions at other positions of the N-propylated pyrrole ring can confer cytotoxic properties.

Antimicrobial Activities of Pyrrole-2-carboxylic Acid Analogs

The pyrrole scaffold is a key component in a number of naturally occurring antibiotics, such as pyrrolnitrin (B93353) and pyoluteorin, which have demonstrated antibiotic activity. benthamdirect.com This has spurred research into synthetic pyrrole derivatives as potential new antimicrobial agents to combat the growing threat of drug-resistant pathogens. nih.gov

Antibacterial and Antifungal Efficacy Research

Pyrrole derivatives have shown a broad spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govresearchgate.net The efficacy of these compounds is closely tied to their specific chemical structures.

In one study, a series of novel pyrrole derivatives were synthesized and screened for their antibacterial and antifungal activities. researchgate.net The results indicated that compounds with a 4-hydroxyphenyl ring showed potent antifungal activity against Candida albicans. researchgate.net This highlights the significant role that specific aromatic substitutions can play in determining the antifungal spectrum.

Another study focused on pyrrole-2-carboxamide derivatives, where several compounds exhibited significant antibacterial activity against Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) in the range of 1.02-6.35 µg/mL. researchgate.net Notably, none of these specific compounds showed significant antifungal activity, underscoring the potential for selectivity in the antimicrobial action of pyrrole derivatives. researchgate.net

A derivative of the target compound, 4-Amino-1-propyl-1H-pyrrole-2-carboxylic acid , has been reported to possess both antibacterial and antifungal activity. While specific efficacy data for this compound was not detailed in the reviewed literature, its reported bioactivity suggests that the this compound scaffold can be a viable backbone for the development of antimicrobial agents.

The following table summarizes the antimicrobial activity of some pyrrole-2-carboxamide derivatives against various bacterial strains.

CompoundKlebsiella pneumoniae (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)
4i 1.021.563.56
4a ---
4c ---
4f ---
4g ---
4h ---
4j ---
Data from a study on new pyrrole-2-carboxamide derivatives. researchgate.net A dash (-) indicates that the specific value was not provided in the summary.

Investigation of Molecular Targets and Pathways

The molecular mechanisms underlying the antimicrobial action of pyrrole derivatives are varied. One of the key targets for some pyrrolamide compounds is DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.gov Inhibition of DNA gyrase disrupts DNA synthesis, ultimately leading to bacterial cell death. nih.gov The 5-methyl-2-pyrrolylcarbonyl moiety of certain aminocoumarin antibiotics is a key pharmacophore for targeting the ATP-binding site of the GyrB subunit of DNA gyrase. researchgate.net

Another identified target is the mycobacterial membrane protein Large 3 (MmpL3), which is essential for the transport of mycolic acids, crucial components of the mycobacterial cell wall. nih.gov Pyrrole-2-carboxamides have been designed as inhibitors of MmpL3, demonstrating potent activity against Mycobacterium tuberculosis. nih.gov

Furthermore, some pyrrole derivatives can interfere with bacterial communication systems. For instance, 1H-pyrrole-2-carboxylic acid has been shown to inhibit quorum sensing (QS) in Pseudomonas aeruginosa. frontiersin.org It achieves this by suppressing the expression of QS-related genes, which in turn reduces the production of virulence factors such as elastase, protease, and pyocyanin, without affecting bacterial viability. frontiersin.org This anti-virulence approach is a promising strategy for combating bacterial infections.

Enzyme Inhibition Studies and Biochemical Pathway Modulation

The pyrrole nucleus is a versatile scaffold for the design of enzyme inhibitors. nih.gov As mentioned previously, pyrrole derivatives have been successfully developed to target enzymes crucial for the survival of cancer cells and pathogenic microbes, such as protein kinases and DNA gyrase. nih.govnih.gov

In the context of inflammatory pathways, novel pyrrole derivatives have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). nih.gov One study found that a specific pyrrole derivative was a potent soybean LOX inhibitor with an IC50 of 7.5 µM, while other derivatives showed strong anti-COX-2 activity. nih.gov This demonstrates the potential for pyrrole-based compounds to modulate biochemical pathways involved in inflammation.

Interaction with Metabolic Enzymes (e.g., L-proline related enzymes)

Pyrrole-2-carboxylic acid is biosynthetically derived from L-proline through a four-electron oxidation process. wikipedia.orgresearchgate.net This natural origin suggests a potential for interaction with enzymes involved in proline metabolism. In several organisms, L-proline is a precursor for the biosynthesis of pyrrole-containing natural products. nih.gov The conversion of L-proline to pyrrolyl-2-carboxyl-S-PCP (peptidyl carrier protein) is a key step in the biosynthesis of compounds like undecylprodigiosin (B1683453) and pyoluteorin, a process involving adenylation and peptidyl carrier protein domains homologous to those in nonribosomal peptide synthetases. nih.gov

While direct enzymatic studies on this compound are not extensively documented, the parent compound, pyrrole-2-carboxylic acid, has been identified as a specific inhibitor of proline racemase (PRAC). researchgate.net Proline racemases are enzymes that interconvert L-proline and D-proline. In a study, pyrrole-2-carboxylic acid was shown to inhibit L-proline racemization but did not inhibit hydroxyproline-2-epimerase (HyPRE), indicating a degree of specificity for proline-related enzymes. researchgate.net

The structural similarity of pyrrole-2-carboxylic acid to proline suggests it can act as a competitive inhibitor for enzymes that recognize proline as a substrate. The planarity of the pyrrole ring compared to the puckered pyrrolidine (B122466) ring of proline could be a key factor in its binding and inhibitory activity.

Evaluation of Pyrrole Carboxylic Acids as Enzyme Inhibitors

The pyrrole-2-carboxylic acid scaffold has been extensively explored as a template for the design of various enzyme inhibitors. These derivatives have shown inhibitory activity against a range of enzymes implicated in different diseases.

Mycobacterial Membrane Protein Large 3 (MmpL3) Inhibitors:

Pyrrole-2-carboxamide derivatives have been designed as potent inhibitors of MmpL3, a crucial mycolic acid transporter in Mycobacterium tuberculosis. nih.gov Structure-activity relationship (SAR) studies revealed that attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhances anti-tuberculosis activity. nih.gov Furthermore, the presence of hydrogens on the pyrrole-2-carboxamide moiety is critical for potency. nih.gov For instance, replacing the pyrrole hydrogen with a methyl group led to a significant reduction in activity. nih.gov

Table 1: In Vitro Anti-TB Activity of select Pyrrole-2-Carboxamide Derivatives

Compound R1 R2 MIC (μg/mL) against H37Rv
5 2,4-dichlorophenyl cyclohexyl <0.016
12 2,4-dichlorophenyl (N-methylated pyrrole) cyclohexyl 3.7
13 2,4-dichlorophenyl (N-methylated pyrrole and amide) cyclohexyl >32
32 2-fluoro-4-chlorophenyl cyclooctyl <0.016

Data sourced from a study on MmpL3 inhibitors. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitors:

Novel pyrrole derivatives and their cinnamic hybrids have been developed as dual inhibitors of COX-2 and LOX, enzymes involved in the inflammatory pathway. mdpi.com Some of these compounds exhibited potent inhibitory activities, with IC50 values in the micromolar range. For example, a pyrrole derivative (compound 4 in the study) and a hybrid (compound 5) were identified as potent COX-2 inhibitors with IC50 values of 0.65 µM and 0.55 µM, respectively. mdpi.com Another pyrrole derivative (compound 2) was found to be the most potent soybean LOX (sLOX) inhibitor with an IC50 of 7.5 µM. mdpi.com

Table 2: In Vitro COX-2 and sLOX Inhibitory Activity of select Pyrrole Derivatives

Compound COX-2 Inhibition IC50 (µM) sLOX Inhibition IC50 (µM)
Pyrrole 2 17% inhibition at 100 µM 7.5
Pyrrole 4 0.65 100
Hybrid 5 0.55 30
Hybrid 6 7.0 27.5

Data sourced from a study on dual COX-2/LOX inhibitors. mdpi.com

Cytosolic Phospholipase A2 (cPLA2) Inhibitors:

Derivatives of (4-acylpyrrol-2-yl)alkanoic acids have been evaluated as inhibitors of cytosolic phospholipase A2. The length of the alkyl substituent at position 1 of the pyrrole ring was found to be crucial for activity. Inhibitory ability was lost when the alkyl chain exceeded five or six carbons. However, introducing a polar functional group, such as a carboxylic acid, at the end of the inactive longer alkyl chains restored or even enhanced the inhibitory potency. nih.gov The most potent compounds synthesized, 6-[2-(2-Carboxyethyl)-4-dodecanoyl-3,5-dimethylpyrrol-1-yl]hexanoic acid and 6-[2-(carboxymethyl)-4-dodecanoyl-3,5-dimethylpyrrol-1-yl]nonanoic acid, had IC50 values of 3.4 µM and 3.3 µM, respectively. nih.gov

Enoyl-Acyl Carrier Protein Reductase (ENR) Inhibitors:

Pyrrole-2-carbohydrazide derivatives have been designed as inhibitors of enoyl-acyl carrier protein reductase (ENR), a key enzyme in the bacterial fatty acid synthesis system, making it a target for antibacterial drugs. vlifesciences.com Molecular docking studies have been used to rationalize the interactions between these compounds and the active site of the enzyme. vlifesciences.com

Investigation of Other Receptor Interactions and Signaling Pathways (excluding human clinical data)

Beyond enzyme inhibition, pyrrole-2-carboxylic acid derivatives have been investigated for their interactions with various receptors and signaling pathways.

Functionalized pyrrole scaffolds are prominent chemotypes for designing protein kinase inhibitors. mdpi.com Several pyrrole-based compounds, such as sunitinib (B231) and toceranib, act as multi-targeted receptor tyrosine kinase inhibitors, targeting pathways like the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR). mdpi.com While not specifically pyrrole-2-carboxylic acids, these examples highlight the potential of the pyrrole core to interact with kinase domains.

Pyrrole derivatives have also been explored for their anticancer properties by targeting various signaling pathways. In vitro studies have shown that certain pyrrole compounds can induce cytotoxic effects on cancer cell lines, including colon, breast, and ovary adenocarcinoma cells. mdpi.com

Design Principles for Biologically Active Pyrrole-2-carboxylic Acid Derivatives

The biological activity of pyrrole-2-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the pyrrole ring. Several design principles have emerged from various in vitro studies:

Substitution at Position 1 (N-position): The substituent at the nitrogen atom of the pyrrole ring significantly influences biological activity. For cPLA2 inhibitors, the length of the alkyl chain at this position is critical, with longer chains being detrimental unless a terminal polar group is introduced. nih.gov In the context of MmpL3 inhibitors, methylation of the pyrrole nitrogen led to a drastic decrease in activity, indicating the importance of the N-H group for hydrogen bonding interactions within the enzyme's active site. nih.gov

Substitution at Other Ring Positions: The substituents at other positions of the pyrrole ring also play a crucial role. For MmpL3 inhibitors, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring was found to enhance anti-TB activity. nih.gov

The Carboxylic Acid/Carboxamide Moiety: The carboxylic acid or a derivative like a carboxamide at position 2 is a key feature. For MmpL3 inhibitors, the hydrogens on the carboxamide were found to be crucial for potency, likely participating in hydrogen bonding with the target enzyme. nih.gov The planarity of the pyrrole-2-carboxylic acid moiety is also a significant structural feature. nih.gov

Introduction of Polar Functional Groups: As seen with cPLA2 inhibitors, the introduction of polar groups can restore or enhance activity, particularly when dealing with lipophilic molecules. nih.gov This can improve interactions with the target protein and modulate the physicochemical properties of the compound.

Molecular Hybridization: Combining the pyrrole-2-carboxylic acid scaffold with other pharmacophores can lead to dual-acting inhibitors. The development of pyrrole-cinnamate hybrids as dual COX-2/LOX inhibitors is a prime example of this strategy. mdpi.com

Applications in Materials Science and Polymer Chemistry

Development of Conductive Polymers based on Pyrrole-2-carboxylic Acid

Conductive polymers, or intrinsically conducting polymers (ICPs), are organic materials that possess the ability to conduct electricity. wikipedia.org Polypyrrole (PPy) is a prominent member of this class, known for its high conductivity, good environmental stability, and biocompatibility. nih.govmdpi.com However, unmodified PPy often suffers from poor solubility and processability, which can limit its applications. mdpi.com

The introduction of a carboxylic acid group onto the pyrrole (B145914) monomer, such as in pyrrole-2-carboxylic acid, is a key strategy to overcome these limitations and introduce new functionalities. mdpi.com The resulting polymer, poly(pyrrole-2-carboxylic acid) (PPy-2-COOH), can be synthesized through chemical or electrochemical polymerization methods. researchgate.netvu.lt The presence of the -COOH group enhances the polymer's utility by providing a reactive site for covalent immobilization of other molecules, such as enzymes or peptides, without significantly compromising the polymer's inherent conductivity. nih.govnih.gov

The properties of these polymers can be fine-tuned by altering the synthesis conditions or by creating copolymers with other monomers like pyrrole. researchgate.netresearchgate.net For instance, the electrochemical synthesis of PPy-2-COOH films can be controlled by adjusting the potential range during cyclic voltammetry. researchgate.net The incorporation of the carboxylic acid functionality has been confirmed through various characterization techniques, including Fourier-transform infrared spectroscopy (FTIR), which shows a characteristic band for the carboxylic acid group around 1700 cm⁻¹. nih.gov These functionalized polymers exhibit conductivity in the semiconductor range, making them suitable for a variety of electronic and biomedical applications. nih.govnih.gov

Functional Materials from Poly(pyrrole-2-carboxylic acid)

The carboxylic acid group on the polypyrrole backbone serves as a versatile chemical handle, enabling the creation of a wide array of functional materials. These materials find use in sensors, electrochemical devices, and biocompatible interfaces.

The reactive carboxylic acid groups on the surface of poly(pyrrole-2-carboxylic acid) films are ideal for the covalent attachment of biological recognition elements, a critical step in the fabrication of biosensors. researchgate.netresearchgate.net This immobilization provides a stable and robust platform for detecting specific analytes. vu.lt

Researchers have successfully developed biosensors by chemically immobilizing enzymes onto PPy-2-COOH films. For example, by activating the carboxylate groups, enzymes like polyphenoloxidase have been attached to create amperometric biosensors for the detection of catechol. researchgate.net Similarly, glucose oxidase (GOx) has been immobilized on PPy-2-COOH to construct glucose biosensors. vu.ltresearchgate.net The enzymatic reaction of GOx with glucose produces hydrogen peroxide, which can initiate the polymerization of pyrrole-2-carboxylic acid, providing a detectable signal. rsc.org These biosensors demonstrate the potential for sensitive and selective analysis of important biological and environmental compounds. researchgate.netvu.lt

AnalyteBioreceptorPolymer MatrixDetection MethodLinear RangeReference
CatecholPolyphenoloxidase (PPO)PPy-2-COOH/PPO filmAmperometric5.0x10⁻⁴ to 2.5x10⁻² mol L⁻¹ researchgate.net
GlucoseGlucose Oxidase (GOx)PPy-2-COOH-- vu.lt
PhosphatePyruvate OxidasePoly(Py-co-PyCOOH)Differential Pulse Voltammetry- researchgate.net

Poly(pyrrole-2-carboxylic acid) and its derivatives exhibit rich electrochemical behavior, which is fundamental to their application in devices like sensors and capacitors. The electrochemical properties are typically investigated using techniques such as cyclic voltammetry (CV) and electrochemical quartz crystal microgravimetry (EQCM). researchgate.net

CV studies of PPy-2-COOH films reveal redox processes associated with the polymer backbone. researchgate.net The shape of the CV curves provides information about the conductivity and stability of the polymer film. For instance, the presence of well-defined redox peaks indicates good electrochemical activity. electrochemsci.org The process of doping and de-doping, which involves the incorporation and expulsion of ions from the electrolyte, is crucial for the polymer's conductivity and can be observed through mass changes using EQCM. researchgate.net The electrochemical behavior can be influenced by the solvent, the electrolyte, and the presence of water during synthesis. researchgate.net Furthermore, these polymers have been explored as materials for energy storage, where their pseudocapacitive properties, arising from the redox reactions, allow them to store charge. mdpi.commdpi.com

Polypyrrole and its derivatives are considered highly promising for biomedical applications due to their inherent biocompatibility. nih.govmdpi.com The ability to functionalize these polymers with carboxylic acid groups further enhances their utility in creating bioactive platforms for tissue engineering and medical implants. nih.govacs.org

The carboxylic acid groups provide sites for the covalent attachment of biomolecules that can promote specific cellular responses. nih.gov A prominent example is the immobilization of the Arg-Gly-Asp (RGD) peptide sequence, a well-known motif that promotes cell adhesion. nih.govnih.govnih.gov Studies have shown that human umbilical vein endothelial cells (HUVECs) exhibit improved attachment and spreading on PPy-COOH surfaces grafted with the RGD motif compared to unmodified surfaces. nih.govnih.gov This demonstrates the potential of these materials to be used as bioactive coatings for neural probes, scaffolds for tissue regeneration, and other medical devices where a positive interaction with biological tissue is required. nih.govacs.org The combination of electrical conductivity and bioactivity is particularly interesting, as electrical stimulation has been shown to be beneficial for the regeneration of several types of tissues. nih.govnih.gov

Surface Modification and Coating Applications

The ability to process carboxylic acid-functionalized polypyrroles into films and coatings makes them highly suitable for modifying the surfaces of various substrates. acs.org These coatings can impart desirable properties such as electrical conductivity, biocompatibility, and chemical reactivity to otherwise inert materials. nih.gov

These polymers can be electrochemically deposited as thin, uniform films onto conductive substrates like indium-tin oxide (ITO) glass or metal electrodes. nih.govnih.gov This method allows for precise control over the film thickness and morphology. scilit.com The resulting modified surfaces can be used as electrodes in biosensors or as bioactive platforms for cell culture. nih.govnih.gov

Furthermore, the carboxylic acid groups on the surface can be used to anchor other molecules or polymers, creating complex, multi-functional surfaces. cd-bioparticles.comutoronto.ca This strategy has been employed to create surfaces that can direct cell migration, trigger cell differentiation, and influence the body's immune response to an implant. nih.gov The development of carboxy-endcapped polypyrrole, where a carboxylic acid layer is present on the top surface of a conductive PPy film, provides a stable, bioactive surface while preserving the bulk electrical and mechanical properties of the underlying polymer. nih.govnih.govresearchgate.net Such materials are valuable for creating advanced coatings for medical devices and tissue engineering scaffolds. nih.gov

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies and Catalytic Systems

The synthesis of N-substituted pyrrole (B145914) carboxylic acids has traditionally relied on methods like the Paal-Knorr reaction. acs.org However, future research is geared towards more efficient, sustainable, and versatile synthetic strategies.

A promising avenue is the development of novel catalytic systems. Iron-containing catalysts, for instance, have been successfully used to synthesize alkyl 1H-pyrrole-2-carboxylates from 1H-pyrrole, carbon tetrachloride, and alcohols, achieving quantitative yields. researchgate.net Exploring similar iron-catalyzed or other earth-abundant metal-catalyzed reactions for the direct N-propylation and carboxylation of pyrrole could offer a more economical and environmentally friendly route to 1-propyl-1H-pyrrole-2-carboxylic acid.

Furthermore, adapting modern synthetic protocols such as those using microwave assistance, ultrasound, or solvent-free conditions could significantly enhance reaction efficiency and reduce environmental impact. researchgate.netconicet.gov.ar For example, the Van Leusen pyrrole synthesis, a [3+2] cycloaddition reaction, is a powerful method for creating multi-substituted pyrroles and could be adapted for the target molecule. nih.gov Continuous flow synthesis is another modern approach that offers scalability and precise control over reaction conditions, which could be applied to modified Clauson-Kaas protocols for producing N-substituted pyrroles. acs.org

Synthetic ApproachPotential Catalysts/ConditionsKey AdvantagesRelevant Findings
Modified Paal-Knorr Heterogeneous acid catalysts, Ionic liquidsGreener reaction media, catalyst reusability. researchgate.netHigh efficiency and reduced waste generation. researchgate.netresearchgate.net
Iron-Catalyzed Carboxylation Fe(acac)₃, FeBr₃Use of inexpensive, low-toxicity metals.Quantitative yields for related esters have been reported. researchgate.net
Green Chemistry Methods Microwave irradiation, UltrasoundShorter reaction times, improved yields. researchgate.netbenthamdirect.comProven effective for various pyrrole derivatives. benthamdirect.com
Flow Chemistry Continuous flow reactorsScalability, safety, precise process control.High yields for N-functionalized pyrroles have been achieved. acs.org

Advanced Spectroscopic and Imaging Techniques for Real-time Studies

Understanding the reaction dynamics and molecular behavior of this compound in various environments is crucial for its development. Future research should leverage advanced spectroscopic techniques to move beyond static characterization.

Two-dimensional electron energy loss spectroscopy (EELS) is a powerful technique for investigating electron-molecule interactions and mapping electronic resonances. aip.orgaip.org Applying EELS to this compound could reveal detailed information about its electronic structure and vibrational states, which is vital for designing molecules with specific electronic properties. aip.org

In-situ spectroscopic methods, such as real-time NMR and FT-IR spectroscopy, could be employed to monitor the synthesis of the compound, providing invaluable mechanistic insights and allowing for precise optimization of reaction conditions. For functional materials applications, fluorescence spectroscopy can be used to study the photophysical properties of derivatives, especially when incorporated into polymer matrices or nanoparticles. researchgate.net

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is a cornerstone of modern chemical research. For this compound, this integrated approach can accelerate the discovery of new derivatives with tailored properties.

Structure-based drug design, employing molecular docking and molecular dynamics simulations, can predict the binding affinity of derivatives against specific biological targets. nih.gov For example, this approach has been used to design pyrrole-based inhibitors for enzymes like the mycobacterial enoyl-acyl carrier protein reductase (InhA). nih.govnih.gov By modeling derivatives of this compound, researchers can prioritize the synthesis of compounds with the highest potential for specific biological activities, such as anti-inflammatory or antimicrobial effects. nih.govmdpi.com

Computational tools like Density Functional Theory (DFT) can be used to predict the thermodynamic and kinetic stability, as well as the electronic properties, of novel derivatives before their synthesis. researchgate.net This predictive power saves significant time and resources in the lab.

Research AreaComputational TechniqueExperimental ValidationPotential Outcome
Drug Discovery Molecular Docking, MD SimulationsIn vitro enzyme assays, MIC testing. nih.govnih.govDesign of potent and selective enzyme inhibitors. mdpi.comnih.gov
Materials Science DFT, Potential Energy ScansSynthesis, Spectroscopic analysis. researchgate.netPrediction of electronic and photophysical properties.
Reaction Mechanisms Transition State CalculationKinetic studies, in-situ spectroscopy.Optimization of synthetic routes for higher efficiency. acs.org

Exploration of New Biological Targets and Pathways

The pyrrole-2-carboxylic acid scaffold is a known pharmacophore found in compounds with antibacterial, antifungal, and antiparasitic activities. bioaustralis.comnih.gov A significant future avenue is to systematically screen this compound and its derivatives against a wide range of biological targets.

One area of high potential is in developing novel antibacterial agents, particularly against drug-resistant strains. Pyrrole derivatives have been designed as inhibitors of essential bacterial enzymes like DNA gyrase (GyrB) and mycobacterial membrane protein large 3 (MmpL3). nih.govnih.gov The specific 1-propyl substitution could influence the compound's lipophilicity and cell permeability, potentially enhancing its efficacy or altering its target spectrum.

Another emerging area is the inhibition of quorum sensing (QS) in bacteria. QS is a cell-to-cell communication system that regulates virulence and biofilm formation. nih.govfrontiersin.org The related compound 1H-pyrrole-2,5-dicarboxylic acid has recently been identified as a QS inhibitor that can enhance the activity of conventional antibiotics against Pseudomonas aeruginosa. nih.govfrontiersin.org Investigating whether this compound possesses similar QS inhibitory properties could lead to new strategies for combating chronic infections. frontiersin.org

Development of Functional Materials with Tunable Properties

The pyrrole ring is a key building block for conductive polymers and other functional materials. researchgate.netwiley.com The unique structure of this compound, with its carboxylic acid group for anchoring or polymerization and the N-propyl group for tuning solubility and morphology, makes it an attractive monomer for new materials.

Future research could focus on synthesizing copolymers by polymerizing this compound with pyrrole or other monomers. researchgate.net This could lead to functionalized polypyrroles with tailored properties for applications in biosensors, drug delivery systems, or organic electronics. nih.govmdpi.com The propyl group can enhance the processability of the resulting polymer, while the carboxylic acid group can be used for covalent attachment of biomolecules like enzymes or antibodies, creating highly specific biosensing platforms. researchgate.net

Furthermore, the molecule could serve as a ligand in the construction of metal-organic frameworks (MOFs) or as a component in supramolecular gels and liquid crystals, where the interplay of its planar aromatic ring and functional groups can drive self-assembly into highly ordered structures. wiley.com

Sustainable Production and Environmental Impact of Pyrrole-2-carboxylic Acid Chemistry

As the chemical industry moves towards greener practices, a critical area of future research will be the sustainable production of this compound. This involves a holistic assessment of the entire lifecycle, from starting materials to final products.

A key goal is to develop synthetic routes that utilize renewable feedstocks. acs.org For example, research into producing N-substituted pyrroles from biomass-derived precursors like 2,5-dimethoxytetrahydrofuran (B146720) is a significant step in this direction. acs.org Investigating bio-based sources for the propyl group and the pyrrole core would be a major advance.

The development of green synthetic methodologies, as discussed in section 8.1, is paramount. This includes using non-toxic, recyclable catalysts, minimizing the use of hazardous solvents, and designing processes with high atom economy. researchgate.netsemanticscholar.orgresearchgate.net Life cycle assessment (LCA) studies will be necessary to quantify the environmental impact of different synthetic routes and guide the selection of the most sustainable options.

While this compound is a single molecule, it represents a gateway to a vast and exciting field of future research. The path forward lies in a multidisciplinary approach that combines innovative and sustainable synthesis, advanced real-time analysis, and powerful computational design. By exploring its potential in medicine and materials science, researchers can unlock new applications and contribute to the development of next-generation technologies, all while adhering to the principles of green chemistry. The journey to fully realize the potential of this versatile pyrrole derivative is just beginning.

Q & A

Q. What are the recommended synthetic routes for 1-propyl-1H-pyrrole-2-carboxylic acid, and how can purity be optimized?

The synthesis typically involves alkylation of pyrrole-2-carboxylic acid derivatives. A general approach includes:

  • Step 1 : Propylation of the pyrrole nitrogen using a propyl halide (e.g., 1-bromopropane) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2 : Hydrolysis of the ester intermediate (e.g., methyl or ethyl ester) using NaOH in aqueous methanol, followed by acidification to isolate the carboxylic acid .
  • Purification : Recrystallization from ethanol/ethyl acetate mixtures (80:20 v/v) yields high-purity crystals. Confirmation via X-ray crystallography (as in analogous compounds) ensures structural fidelity .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent positions and confirm propyl group integration (e.g., δ ~3.5–4.0 ppm for N-CH₂ protons) .
  • LCMS/HPLC : Quantify purity (>95%) and monitor molecular ion peaks ([M+H]⁺) .
  • X-ray Crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O dimers) and crystal packing, critical for understanding solubility and stability .

Advanced Research Questions

Q. How do substituents on the pyrrole ring influence hydrogen-bonding interactions and crystal packing?

Propyl groups introduce steric effects that alter intermolecular interactions. In analogous compounds (e.g., methyl-substituted derivatives), hydrogen bonds (N–H⋯O) form centrosymmetric dimers (R_2$$^2(8) or R_2$$^2(10) motifs). Computational modeling (DFT) can predict how propyl chains disrupt these motifs, impacting crystallinity and solubility . Experimental validation via X-ray diffraction is recommended .

Q. What methodologies are used to investigate structure-activity relationships (SAR) for bioactivity in pyrrole-carboxylic acids?

  • In vitro assays : Test inhibition of protein kinases (e.g., IC₅₀ measurements) using derivatives with varied substituents (e.g., propyl vs. trifluoromethyl) .
  • Molecular docking : Compare binding affinities of 1-propyl derivatives to enzyme active sites (e.g., kinases) using software like AutoDock .
  • SAR trends : Propyl groups may enhance lipophilicity, improving membrane permeability but potentially reducing aqueous solubility. Balance via logP calculations and comparative bioactivity studies .

Q. How can researchers resolve contradictions in solubility data for pyrrole-carboxylic acid derivatives?

Discrepancies often arise from substituent electronic/steric effects. For example:

  • Trifluoromethyl groups increase hydrophobicity, reducing solubility in polar solvents .
  • Propyl groups may enhance solubility in organic solvents (e.g., DMSO) but decrease it in aqueous buffers.
  • Methodological solution : Use standardized shake-flask assays (OECD 105) under controlled pH and temperature. Compare with computational predictions (e.g., COSMO-RS) .

Methodological Recommendations

  • Synthetic Optimization : Use microwave-assisted alkylation to reduce reaction time and improve yield .
  • Crystallization : Screen solvent systems (e.g., EtOH/hexane) to address propyl-induced steric hindrance .
  • Bioactivity Testing : Pair in vitro assays with metabolomics to assess metabolic stability in liver microsomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.